4-[(4-Methylphenyl)sulphonyl]morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTTYMBZXDHFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212793 | |
| Record name | Morpholine, 4-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-26-0 | |
| Record name | 4-[(4-Methylphenyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6339-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Methylphenyl)sulfonyl)morpholine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6339-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-methylphenyl)sulphonyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(4-Methylphenyl)sulfonyl]morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYW39YE2V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 4-[(4-Methylphenyl)sulphonyl]morpholine?
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
4-[(4-Methylphenyl)sulphonyl]morpholine, also commonly known as N-tosylmorpholine, is a sulfonamide derivative of morpholine. This compound incorporates the versatile morpholine ring, a privileged scaffold in medicinal chemistry, with a tosyl group, which can influence the compound's chemical properties and biological activity.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside standardized methodologies for its characterization and synthesis.
Chemical Identity and Structure
The fundamental identity of a compound is established by its chemical structure and associated identifiers.
Caption: 2D Chemical Structure of this compound.
The structure reveals a central morpholine ring covalently bonded to the sulfur atom of a p-toluenesulfonyl group. This arrangement imparts specific steric and electronic properties to the molecule.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-(4-methylphenyl)sulfonylmorpholine | PubChem[2] |
| CAS Number | 6339-26-0 | PubChem[2] |
| Molecular Formula | C₁₁H₁₅NO₃S | PubChem[2] |
| Molecular Weight | 241.31 g/mol | PubChem[2] |
| InChI | InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | PubChem[2] |
| InChIKey | NBTTYMBZXDHFCP-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | PubChem[2] |
| Synonyms | N-Tosylmorpholine, 4-Tosylmorpholine, 4-(p-Tolylsulfonyl)morpholine | PubChem[2] |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various experimental settings.
Table 2: Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available | For a related compound, 4-methylmorpholine, the melting point is 116.00 °C.[3] The tosyl group is expected to significantly alter this value. |
| Boiling Point | Data not available | Predicted boiling point for a similar, more complex structure is 482.5±55.0 °C.[4] |
| Appearance | White solid | Based on typical appearance of crystalline organic solids. |
| Solubility | Data not available | General solubility is expected in polar organic solvents. |
| XLogP3 | 1.1 | PubChem[2] |
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of a solid organic compound, providing an indication of its purity.
Methodology:
-
Sample Preparation:
-
Place a small amount of finely powdered this compound onto a clean, dry watch glass.
-
Press the open end of a capillary tube into the powder to pack a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Determination:
-
Set a rapid heating rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat to approximately 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is T1-T2. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.
-
Experimental Protocol: Solubility Assessment
Objective: To qualitatively assess the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: water, ethanol, acetone, and dimethyl sulfoxide (DMSO).
-
Sample Addition: Add approximately 10 mg of the compound to each test tube.
-
Observation:
-
Vortex or shake each tube vigorously for 30 seconds.
-
Visually inspect for the dissolution of the solid.
-
If the solid dissolves, the compound is considered "soluble" in that solvent at that concentration.
-
If the solid remains undissolved, the compound is "insoluble."
-
If partial dissolution occurs, it is noted as "sparingly soluble."
-
Caption: Experimental workflow for solubility assessment.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the functional groups present: the sulfonamide linkage, the morpholine ring, and the aromatic tosyl group.
-
Sulfonamide Group: The sulfonamide nitrogen is generally not basic due to the electron-withdrawing effect of the adjacent sulfonyl group. The S-N bond can be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable.
-
Morpholine Ring: The morpholine ring is a saturated heterocycle. The oxygen atom can act as a hydrogen bond acceptor. The ring itself is generally stable to a range of reaction conditions.
-
Tosyl Group: The p-methylphenyl group can undergo electrophilic aromatic substitution, although the electron-withdrawing sulfonyl group deactivates the ring towards this type of reaction.
Stability
Synthesis
A common method for the synthesis of N-tosylmorpholine is the reaction of p-toluenesulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from p-toluenesulfonyl chloride and morpholine.
Materials:
-
p-Toluenesulfonyl chloride
-
Morpholine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Spectral Data
Spectroscopic data is essential for the structural confirmation and characterization of the compound.
Table 3: Spectral Data for this compound
| Technique | Data Highlights | Source |
| ¹³C NMR | Spectral data available. | PubChem[2] |
| Mass Spectrometry | GC-MS data available; molecular ion peak expected at m/z 241. | PubChem[2] |
| ¹H NMR | Predicted spectra are available. | Human Metabolome Database |
| Infrared (IR) | Characteristic peaks for sulfonyl and C-O-C stretches are expected. | - |
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of ingestion, seek immediate medical attention.
Conclusion
This technical guide provides a summary of the key physical and chemical properties of this compound based on currently available data. While some experimental values are not yet reported in the literature, the provided protocols offer standardized methods for their determination. The synthesis and reactivity information serves as a foundation for its use in further research and development activities. As with any chemical, proper safety precautions should be observed during handling and use.
References
-
PubChem. (n.d.). 4-((4-Methylphenyl)sulphonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl morpholine, 109-02-4. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-((4-Methylphenyl)sulphonyl)morpholine | C11H15NO3S | CID 80645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]
- 4. Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)- CAS#: 1544430-88-7 [m.chemicalbook.com]
- 5. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to 4-[(4-Methylphenyl)sulphonyl]morpholine: A Keystone Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-[(4-Methylphenyl)sulphonyl]morpholine, a pivotal reagent and structural motif in medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical role as a synthetic intermediate, underpinned by an understanding of the strategic value of its constituent parts: the morpholine pharmacophore and the tosyl functionality.
Core Compound Identification and Physicochemical Properties
This compound, also widely known as 4-tosylmorpholine, is a stable, crystalline solid at standard conditions. Its identity and key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 6339-26-0 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃S | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| IUPAC Name | 4-(4-methylphenyl)sulfonylmorpholine | [1] |
| Common Synonyms | 4-Tosylmorpholine, N-Tosylmorpholine | |
| Appearance | Colorless to pale yellow solid (estimated) | |
| Melting Point | ~116 °C (estimated based on related structures) | [2] |
| Predicted XlogP | 1.1 | [1] |
The Strategic Importance in Medicinal Chemistry: A Bifunctional Design
The utility of 4-tosylmorpholine in drug development is not accidental; it is a direct result of the deliberate combination of two highly valued chemical moieties. Its role can be understood as a bifunctional building block, providing both a desirable pharmacophore and a reactive handle for further molecular elaboration.
The Morpholine Ring: A "Privileged" Pharmacophore
The morpholine heterocycle is frequently described as a "privileged structure" in medicinal chemistry.[3] This is due to its unique combination of properties that often impart favorable characteristics to a drug candidate:
-
Improved Physicochemical Properties: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, which, combined with the basic nitrogen, provides a well-balanced lipophilic-hydrophilic profile. This often enhances aqueous solubility and can improve pharmacokinetic (PK) properties.[2]
-
Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, which can lead to a longer half-life and improved bioavailability of the parent drug.
-
Receptor Interaction: The defined chair-like conformation and hydrogen bonding capability of the morpholine ring allow it to effectively interact with biological targets, such as the "hinge" region of kinases.[2]
-
CNS Permeability: The weak basicity of the morpholine nitrogen (pKa similar to blood pH) and its overall properties can facilitate passage through the blood-brain barrier, making it a valuable component for CNS-active drugs.[1][2]
The Tosyl Group: A Versatile Synthetic Tool
The p-toluenesulfonyl (tosyl) group is a cornerstone of synthetic organic chemistry. In the context of 4-tosylmorpholine, it serves primarily as a stable and reliable protecting group for the morpholine nitrogen.[4]
-
Amine Protection: The tosyl group effectively masks the nucleophilicity and basicity of the morpholine nitrogen, preventing it from participating in unwanted side reactions during multi-step syntheses.[4]
-
Activation & Reactivity: While in this specific molecule the tosyl group is attached to nitrogen (forming a stable sulfonamide), the broader utility of the tosyl group in synthesis is as an excellent leaving group when attached to an oxygen (tosylate ester).[4] This principle is fundamental to the reactions used to create the starting materials for this synthesis. The stability of the resulting p-toluenesulfonate anion makes reactions like nucleophilic substitutions highly efficient.[4]
The logical flow from the compound's structure to its application is illustrated in the following diagram.
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is a robust and high-yielding reaction based on the nucleophilic attack of morpholine on p-toluenesulfonyl chloride (TsCl). This is a standard procedure for the formation of sulfonamides.
Reaction Scheme
Sources
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Tosylmorpholine
Abstract
This technical guide provides a detailed exploration of 4-tosylmorpholine, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document delineates a robust and reproducible protocol for the synthesis of 4-tosylmorpholine via the sulfonylation of morpholine with p-toluenesulfonyl chloride. Foundational chemical principles underpinning the selection of reagents and reaction conditions are discussed to provide a deeper understanding of the synthetic strategy. Furthermore, this guide outlines a comprehensive characterization workflow, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of the synthesized compound. Expected spectral data and their interpretation are presented to serve as a benchmark for researchers. The guide concludes with an overview of the applications of 4-tosylmorpholine, highlighting its significance as a key intermediate in the development of novel therapeutic agents and complex molecular architectures.
Introduction: The Significance of 4-Tosylmorpholine in Modern Chemistry
4-Tosylmorpholine, also known as 4-[(4-methylphenyl)sulfonyl]morpholine, is a sulfonamide derivative of morpholine.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The incorporation of a tosyl (p-toluenesulfonyl) group onto the morpholine nitrogen atom introduces a versatile functional handle. The tosyl group is an excellent leaving group in nucleophilic substitution reactions and can also serve as a protecting group for the secondary amine of the morpholine ring.[2] This dual functionality makes 4-tosylmorpholine a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery where the precise modification of lead compounds is paramount.[3][4] The synthesis and characterization of this compound are therefore fundamental skills for chemists engaged in the design and preparation of novel bioactive agents.
Synthesis of 4-Tosylmorpholine: Principles and Protocol
The most common and efficient method for the synthesis of 4-tosylmorpholine is the reaction of morpholine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Mechanistic Rationale and Reagent Selection
The synthesis proceeds via the nucleophilic attack of the secondary amine of morpholine on the electrophilic sulfur atom of tosyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. The choice of base can influence the reaction rate and yield. Tertiary amines, such as triethylamine (TEA) or pyridine, are commonly employed as they are non-nucleophilic and effectively scavenge the generated acid. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction, particularly when less reactive amines are used.[5] The selection of an appropriate solvent is also important; chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) are often preferred due to their inertness and ability to dissolve the reactants.
Visualizing the Synthesis
The synthetic pathway for 4-tosylmorpholine is illustrated in the following reaction scheme:
Caption: Reaction scheme for the synthesis of 4-tosylmorpholine.
Detailed Experimental Protocol
Materials:
-
Morpholine (C₄H₉NO, FW: 87.12 g/mol )[6]
-
p-Toluenesulfonyl chloride (TsCl, C₇H₇ClO₂S, FW: 190.65 g/mol )
-
Triethylamine (TEA, C₆H₁₅N, FW: 101.19 g/mol )
-
Dichloromethane (DCM, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add morpholine (1.0 eq) and dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the stirred solution.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq) in a minimal amount of DCM.
-
Add the TsCl solution dropwise to the cooled morpholine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (morpholine) is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-tosylmorpholine as a solid.[1][7]
Comprehensive Characterization of 4-Tosylmorpholine
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-tosylmorpholine. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃S | [1] |
| Molecular Weight | 241.31 g/mol | [1][8] |
| Appearance | Solid | [1][7] |
| Purity | Typically >95% after purification | [1][7] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9][10][11] For 4-tosylmorpholine, both ¹H and ¹³C NMR spectra are informative.
¹H NMR (400 MHz, CDCl₃): Expected Chemical Shifts (δ) and Multiplicities
-
δ ~7.70 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. The doublet arises from coupling to the meta protons.
-
δ ~7.35 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. The doublet arises from coupling to the ortho protons.
-
δ ~3.70 ppm (t, 4H): Methylene protons adjacent to the oxygen atom in the morpholine ring. The triplet is due to coupling with the adjacent methylene protons.
-
δ ~3.00 ppm (t, 4H): Methylene protons adjacent to the nitrogen atom in the morpholine ring. The triplet is due to coupling with the adjacent methylene protons.
-
δ ~2.45 ppm (s, 3H): Methyl protons of the tosyl group. The singlet indicates no adjacent protons.
¹³C NMR (100 MHz, CDCl₃): Expected Chemical Shifts (δ)
-
δ ~144.0 ppm: Quaternary aromatic carbon attached to the sulfonyl group.
-
δ ~133.0 ppm: Quaternary aromatic carbon of the tosyl group.
-
δ ~129.8 ppm: Aromatic CH carbons meta to the sulfonyl group.
-
δ ~127.5 ppm: Aromatic CH carbons ortho to the sulfonyl group.
-
δ ~66.0 ppm: Methylene carbons adjacent to the oxygen atom in the morpholine ring.
-
δ ~46.0 ppm: Methylene carbons adjacent to the nitrogen atom in the morpholine ring.
-
δ ~21.5 ppm: Methyl carbon of the tosyl group.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9][11]
Expected Characteristic Absorption Bands (cm⁻¹)
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the morpholine ring.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
-
~1350 cm⁻¹ (strong): Asymmetric SO₂ stretching of the sulfonamide.
-
~1160 cm⁻¹ (strong): Symmetric SO₂ stretching of the sulfonamide.
-
~1115 cm⁻¹: C-O-C stretching of the morpholine ring.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[12]
Expected Mass-to-Charge Ratios (m/z)
-
[M+H]⁺ = 242.08: The protonated molecular ion peak in positive-ion mode Electrospray Ionization (ESI).
-
[M+Na]⁺ = 264.06: The sodium adduct of the molecular ion.
-
Key Fragments: Fragmentation may involve the loss of the tosyl group (m/z 155) or cleavage of the morpholine ring.
Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of synthesized 4-tosylmorpholine.
Applications in Research and Drug Development
4-Tosylmorpholine is a valuable building block in organic synthesis and medicinal chemistry.[13] Its utility stems from the reactivity of the tosyl group and the desirable properties of the morpholine scaffold.
-
Intermediate in Multi-step Synthesis: The tosyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the morpholine nitrogen. This makes 4-tosylmorpholine a key intermediate in the synthesis of more complex molecules, including pharmaceutical candidates.
-
Protecting Group: The tosyl group serves as an effective protecting group for the morpholine nitrogen, allowing for chemical transformations on other parts of a molecule without affecting the secondary amine. The tosyl group can be removed under specific conditions to reveal the free amine.
-
Scaffold for Library Synthesis: In drug discovery, 4-tosylmorpholine can be used as a starting material for the parallel synthesis of libraries of morpholine-containing compounds. This enables the rapid exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.[14]
Safety and Handling
4-Tosylmorpholine should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 4-tosylmorpholine. The detailed experimental protocol, coupled with an in-depth discussion of the underlying chemical principles and characterization techniques, is intended to empower researchers to confidently prepare and validate this important synthetic intermediate. The versatility of 4-tosylmorpholine ensures its continued relevance in the pursuit of novel molecular entities with potential therapeutic applications.
References
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. (2023-04-26). National Center for Biotechnology Information. [Link]
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry. (2023-04-26). ACS Publications. [Link]
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Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed. (2025-05-22). National Center for Biotechnology Information. [Link]
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Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate. (2025-08-09). ResearchGate. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. National Center for Biotechnology Information. [Link]
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Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. (2020-10-28). MDPI. [Link]
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Organic synthesis provides opportunities to transform drug discovery - PubMed. (2018-03-22). National Center for Biotechnology Information. [Link]
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4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. PubChem. [Link]
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(PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2025-08-07). ResearchGate. [Link]
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Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR - PMC - NIH. National Center for Biotechnology Information. [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. National Center for Biotechnology Information. [Link]
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Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules - ResearchGate. (2020-05-31). ResearchGate. [Link]
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Biosimilars Drug Development: Advances in Technologies from Molecule Design to Clinical Trials | BioPharm International. (2024-08-07). BioPharm International. [Link]
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Determining a Structure with IR and NMR - YouTube. (2018-04-13). YouTube. [Link]
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Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Solubility of 4-Tosylmorpholine in Common Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful experimental design, from reaction setup to formulation. This guide provides a comprehensive overview of the solubility characteristics of 4-tosylmorpholine, a vital building block in modern organic synthesis. We will delve into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed protocols for empirical determination.
Introduction: The Critical Role of Solubility and 4-Tosylmorpholine
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in the chemical sciences. In drug discovery, aqueous solubility directly impacts a drug candidate's bioavailability and therapeutic efficacy.[1][2] For synthetic chemists, solvent selection is paramount for reaction efficiency, purification, and crystallization.
4-Tosylmorpholine (CAS 6339-26-0) is a solid compound with the molecular formula C₁₁H₁₅NO₃S and a molecular weight of 241.31 g/mol .[3] Its structure, featuring a morpholine ring attached to a tosyl group, makes it a versatile intermediate in the synthesis of various biologically active molecules and materials. The tosyl group can act as a protecting group or a leaving group, while the morpholine moiety is a common scaffold in medicinal chemistry. Understanding its solubility profile is therefore essential for its effective application.
The Science of Solubility: A Theoretical Framework
The adage "like dissolves like" is the guiding principle in predicting solubility.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density across its structure.
Key Factors Influencing Solubility:
-
Polarity: Solvents can be broadly classified as polar (e.g., water, ethanol, acetone) or non-polar (e.g., hexane, toluene). Polar solvents have molecules with significant dipole moments, allowing them to solvate polar molecules and ions effectively.[4][5]
-
Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents like water and alcohols.[6]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic.
-
Molecular Size: Generally, for a homologous series of compounds, as the molecular size increases, the solubility decreases due to stronger intermolecular forces in the solid state.[4][5]
Predicting the Solubility of 4-Tosylmorpholine
By examining the structure of 4-tosylmorpholine, we can make educated predictions about its solubility.
-
The Morpholine Moiety: The morpholine ring contains both an ether linkage and a tertiary amine, making it a polar, hydrogen bond-accepting group. Morpholine itself is miscible with water and a wide range of organic solvents.[8][9][10]
-
The Tosyl Group: The p-toluenesulfonyl (tosyl) group consists of a polar sulfonyl group (SO₂) and a non-polar aromatic tolyl group. The sulfonyl group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[11][12][13][14] However, the bulky, non-polar tolyl group will contribute to its solubility in less polar solvents. Tosyl chloride, a related compound, is soluble in many organic solvents but not in water.[15][16][17]
Overall Prediction:
Given the presence of both polar (morpholine, sulfonyl) and non-polar (tolyl) components, 4-tosylmorpholine is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in water is likely to be low due to the presence of the non-polar aromatic ring.
To aid in solvent selection, the following table presents a list of common organic solvents with their relevant properties.
| Solvent | Formula | Polarity Index | Boiling Point (°C) | Dielectric Constant |
| Non-Polar | ||||
| Hexane | C₆H₁₄ | 0.1 | 69 | 1.9 |
| Toluene | C₇H₈ | 2.4 | 111 | 2.4 |
| Diethyl Ether | C₄H₁₀O | 2.8 | 35 | 4.3 |
| Polar Aprotic | ||||
| Dichloromethane | CH₂Cl₂ | 3.1 | 40 | 9.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 66 | 7.5 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 77 | 6.0 |
| Acetone | C₃H₆O | 5.1 | 56 | 21 |
| Acetonitrile | C₂H₃N | 5.8 | 82 | 37.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 153 | 38.3 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 189 | 47 |
| Polar Protic | ||||
| 1-Butanol | C₄H₁₀O | 3.9 | 118 | 18 |
| 2-Propanol (IPA) | C₃H₈O | 3.9 | 82 | 18 |
| Ethanol | C₂H₆O | 4.3 | 78 | 24.5 |
| Methanol | CH₄O | 5.1 | 65 | 33 |
| Water | H₂O | 10.2 | 100 | 80.1 |
Data compiled from various sources.
Based on this, one would predict good solubility of 4-tosylmorpholine in solvents like Dichloromethane, THF, Acetone, and Ethyl Acetate. Moderate solubility might be expected in alcohols like Ethanol and Methanol, while solubility in non-polar solvents like Hexane would likely be poor.
Experimental Determination of Solubility: A Practical Guide
While predictions are useful, empirical determination is essential for accurate data. There are two main types of solubility that are relevant in a research and development setting: kinetic and thermodynamic solubility.[2]
Kinetic Solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[2][18] Thermodynamic Solubility is the concentration of a solute in a saturated solution at equilibrium and is the true measure of solubility.[2][18]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the thermodynamic solubility of a compound.[19]
Materials:
-
4-Tosylmorpholine
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-tosylmorpholine to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of 4-tosylmorpholine of known concentrations in the respective solvents.
-
Analyze the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 4-tosylmorpholine in the sample solutions from the calibration curve. This concentration represents the thermodynamic solubility.
-
Below is a diagram illustrating the experimental workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
| Water | 25 | Experimental Value | Calculated Value |
Conclusion
References
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The Multifaceted Biological Activities of Morpholine-Containing Sulfonamides: A Technical Guide for Drug Discovery Professionals
Abstract
The incorporation of a morpholine moiety into a sulfonamide scaffold has proven to be a highly fruitful strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of morpholine-containing sulfonamides, with a focus on their anticancer, antibacterial, and antiviral potential. We will delve into the mechanistic underpinnings of their actions, discuss key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this privileged structural motif.
Introduction: The Morpholine-Sulfonamide Synergy
The sulfonamide group is a cornerstone in drug design, renowned for its stability and favorable pharmacokinetic properties.[1][2] When combined with the morpholine ring, a heterocyclic amine and ether, the resulting scaffold exhibits enhanced biological activity and improved drug-like characteristics.[3] The morpholine moiety can influence a molecule's potency and pharmacokinetic profile through various molecular interactions.[4] This synergistic combination has led to the development of numerous bioactive molecules with a wide array of therapeutic applications.[3] This guide will dissect the key biological activities of these compounds, offering both theoretical insights and practical methodologies for their investigation.
Antibacterial Activity: Targeting Folate Biosynthesis
A significant area of investigation for morpholine-containing sulfonamides has been in the realm of antibacterial agents. Many of these compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria.[5]
Mechanism of Action: Inhibition of Dihydropteroate Synthase
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids.[7] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to bacteriostasis.[6] The morpholine moiety can enhance the binding affinity of the sulfonamide to the active site of DHPS, thereby increasing its inhibitory potency.
Caption: Inhibition of the bacterial folate biosynthesis pathway by morpholine-containing sulfonamides.
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of morpholine-containing sulfonamides is influenced by the nature and position of substituents on the aromatic ring.[1] Generally, an unsubstituted amino group para to the sulfonamide is crucial for activity, mimicking the structure of PABA.[8] The morpholine ring itself contributes to the overall physicochemical properties, such as solubility and cell permeability, which are critical for reaching the bacterial target.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or Agar (MHA)[10]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Morpholine-containing sulfonamide compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the morpholine-containing sulfonamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
For quantitative analysis, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Anticancer Activity: A Multi-Targeted Approach
Morpholine-containing sulfonamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[11][12] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[13][14]
Mechanisms of Action
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are involved in pH regulation and are overexpressed in many hypoxic tumors, contributing to tumor growth and metastasis.
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[15] By stabilizing the topoisomerase-DNA complex, these compounds induce DNA strand breaks and trigger apoptosis.
-
Kinase Inhibition (e.g., EGFR): The morpholine moiety can facilitate interactions with the ATP-binding pocket of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key driver in many cancers.[16] Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation, survival, and angiogenesis.[3][13]
Caption: Inhibition of the EGFR signaling pathway by a morpholine-containing sulfonamide.
Structure-Activity Relationship (SAR) Insights
For anticancer activity, the substitution pattern on the sulfonamide scaffold is critical. The presence of specific heterocyclic rings or bulky aromatic groups can enhance the inhibitory activity against particular targets. The morpholine ring often contributes to improved solubility and metabolic stability, which are desirable properties for anticancer drug candidates.[4]
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the morpholine-containing sulfonamide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II, hCA IX)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the morpholine-containing sulfonamide and the positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the compound dilution, and the CA enzyme solution.
-
Incubate at room temperature for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
-
Measurement and Analysis:
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode. The product, p-nitrophenol, is yellow.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Step-by-Step Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.
-
Add the desired concentrations of the morpholine-containing sulfonamide or a known topoisomerase II inhibitor (e.g., etoposide).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the Topoisomerase II enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer/loading dye.
-
Separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, the supercoiled DNA will be relaxed by the enzyme.
-
An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled form.
-
Antiviral Activity: A Growing Area of Interest
Morpholine-containing sulfonamides have also demonstrated promising antiviral activities against a range of viruses, including hepatitis C virus (HCV) and others.
Mechanism of Action: Targeting Viral Enzymes
A key target for antiviral sulfonamides is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. For instance, in the context of HCV, the NS5B polymerase is a prime target. Morpholine-containing sulfonamides can act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme and inducing conformational changes that inhibit its activity.
Structure-Activity Relationship (SAR) Insights
The antiviral potency of these compounds is highly dependent on the specific substitutions on the sulfonamide core and the nature of the linkage to the morpholine ring. Fine-tuning these structural features can lead to enhanced activity and selectivity against viral targets.
Experimental Protocols
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.[2]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a confluent monolayer of host cells in multi-well plates.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the morpholine-containing sulfonamide.
-
Pre-incubate the cells with the compound dilutions for a specified time.
-
Infect the cells with a known amount of virus (multiplicity of infection, MOI).
-
-
Overlay and Incubation:
-
After the infection period, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.
-
Incubate the plates until plaques are visible in the virus control wells.
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC₅₀ value.
-
This biochemical assay measures the direct inhibitory effect of a compound on the activity of the HCV RNA-dependent RNA polymerase.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template/primer
-
Ribonucleotide triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP
-
Reaction buffer
-
Scintillation counter or fluorescence reader
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microtiter plate, combine the reaction buffer, RNA template/primer, and the desired concentrations of the morpholine-containing sulfonamide.
-
Add the purified NS5B enzyme and pre-incubate to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the polymerase reaction by adding the NTP mix, including the labeled NTP.[16]
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
-
Detection of RNA Synthesis:
-
Stop the reaction.
-
Quantify the incorporation of the labeled NTP into the newly synthesized RNA strand using a suitable detection method (e.g., scintillation counting for radiolabeled NTPs or a fluorescence reader for fluorescently labeled NTPs).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value.
-
Conclusion and Future Directions
The morpholine-containing sulfonamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics with diverse biological activities. The insights into their mechanisms of action and the detailed experimental protocols provided in this guide are intended to empower researchers to effectively explore and optimize these promising compounds. Future research will likely focus on the development of more selective and potent inhibitors by leveraging advanced computational modeling and structure-based drug design. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.
References
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria. [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]
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Whitepaper: The 4-[(4-Methylphenyl)sulphonyl]morpholine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary
The confluence of advantageous physicochemical properties and versatile biological activity has established the morpholine ring as a privileged scaffold in medicinal chemistry.[1][2] When integrated into the 4-[(4-methylphenyl)sulphonyl]morpholine, or 4-tosylmorpholine, framework, it becomes a potent pharmacophore driving the discovery of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of this pharmacophore, beginning with its fundamental chemical attributes and synthesis. We then explore its application through detailed case studies where derivatives have been successfully developed as inhibitors of triple-negative breast cancer, non-small cell lung cancer via EZH2 inhibition, and as agonists of RORγt for immunotherapy.[3][4][5] This whitepaper synthesizes structure-activity relationship (SAR) data, mechanistic insights, and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive resource for leveraging the 4-tosylmorpholine core in their discovery programs.
Introduction: The Morpholine Moiety as a Cornerstone in Medicinal Chemistry
In the landscape of heterocyclic chemistry, the morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates.[2] Its prevalence is not coincidental but rather a consequence of its unique combination of properties that are highly desirable for optimizing drug candidates.
Physicochemical & Pharmacokinetic Advantages: The morpholine ring's non-aromatic, saturated structure, featuring an ether oxygen and a secondary amine, imparts a favorable balance of hydrophilicity and lipophilicity. The nitrogen atom provides a basic handle (pKa of morpholine is ~8.5), allowing for salt formation to improve solubility and handling, while the oxygen atom can act as a hydrogen bond acceptor.[6] This duality allows the morpholine moiety to improve the aqueous solubility and overall pharmacokinetic (PK) profile of a parent molecule, often enhancing absorption and metabolic stability.[1]
The Concept of a Pharmacophore: A pharmacophore is defined not as a specific molecule, but as an abstract ensemble of steric and electronic features essential for optimal molecular interactions with a specific biological target to trigger or block its response.[7] The this compound scaffold perfectly embodies this concept. It combines the favorable PK-modulating properties of the morpholine ring with the well-established arylsulfonamide group, a classic pharmacophoric element known to engage in critical interactions such as hydrogen bonding and hydrophobic interactions within protein active sites.
This guide will focus on this specific scaffold, deconstructing its synthesis, biological activities, and the rationale behind its successful application in drug discovery.
Synthesis and Chemical Properties of the 4-Tosylmorpholine Core
The foundational 4-tosylmorpholine scaffold is readily accessible through standard synthetic procedures, making it an attractive starting point for library synthesis in drug discovery campaigns.
General Synthesis Protocol
The most direct method for synthesizing this compound is the sulfonylation of morpholine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Rationale: The reaction is a nucleophilic substitution where the secondary amine of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the morpholine starting material. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve the reactants.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.) and an anhydrous solvent such as dichloromethane (DCM, ~0.2 M).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the cooled solution and stir for 10 minutes.
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: Proposed signaling pathway for GL24 in TNBC cells.
Case Study: EZH2 Inhibition in Non-Small Cell Lung Cancer (NSCLC)
The histone methyltransferase EZH2 is a critical epigenetic regulator often overexpressed in cancers like NSCLC. A series of benzomorpholine derivatives, which incorporate the core morpholine feature, were developed as potent EZH2 inhibitors. [4] SAR and Lead Optimization: The research led to the discovery of compound 6y , which demonstrated potent enzymatic and cellular activity. The SAR studies highlighted the importance of specific substitutions on the benzomorpholine core. Compound 6y inhibited the A549 and NCI-H1975 lung cancer cell lines with an IC₅₀ of 1.1 µM for both. Further investigation confirmed that 6y reduced cellular EZH2 expression and induced cell cycle arrest in the G2/M phase. [4] This case demonstrates the versatility of the morpholine scaffold, where fusing it to another ring system (a benz-[e]o[8][9]xazine core) while maintaining its role as a key pharmacophoric element leads to potent and selective inhibitors for a different cancer target.
Case Study: RORγt Agonism for Cancer Immunotherapy
The retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor for the differentiation of Th17 cells, which play a role in the immune response against tumors. The discovery of RORγt agonists is a promising strategy for cancer immunotherapy.
Discovery of Benzomorpholine Agonists: Through screening and optimization, a series of benzomorpholine derivatives were identified as potent RORγt agonists. [5]Notably, compound 9g emerged as a highly potent agonist with an EC₅₀ of 7.5 nM in a dual FRET assay and showed excellent activity in cell-based reporter and Th17 differentiation assays. [5]The structure of 9g features an arylsulfonyl moiety attached to the benzomorpholine nitrogen, again underscoring the power of the N-arylsulfonyl morpholine pharmacophore in driving potent biological activity.
Key Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details core methodologies for the synthesis and evaluation of compounds based on the 4-tosylmorpholine scaffold.
Protocol: Synthesis of a Representative Benzomorpholine EZH2 Inhibitor (Analog of 6y)
This protocol outlines a plausible, multi-step synthesis for a complex derivative, illustrating the practical application of the scaffold.
Rationale: This synthesis involves building the benzomorpholine core, followed by functionalization using modern cross-coupling and amidation reactions to install the necessary pharmacophoric groups for EZH2 inhibition.
Step-by-Step Methodology:
-
Cyclization: Start with a substituted 2-aminophenol. React with a suitable dielectrophile (e.g., 1-bromo-2-chloroethane) under basic conditions to form the benzomorpholine ring.
-
Suzuki Coupling: If the benzomorpholine core contains a halogen (e.g., a bromine atom), perform a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid or ester to install a key aryl or heteroaryl group. This step requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).
-
Amidation: The final step typically involves coupling the functionalized benzomorpholine core with a carboxylic acid or acyl chloride. For an amide coupling, use standard reagents like HATU or EDC/HOBt in a solvent like DMF with a base such as DIPEA.
-
Purification: Each step requires rigorous purification, typically via column chromatography on silica gel, and characterization using NMR and Mass Spectrometry to confirm the structure and purity of the intermediates and final product.
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol is a standard, colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Rationale: The MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of an inhibitor that causes a 50% reduction in cell viability).
Caption: Experimental workflow for a standard MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold and its analogs have proven to be a highly effective pharmacophore, particularly in the development of targeted oncology agents. [3][4][5]The case studies presented herein demonstrate its ability to serve as a foundational element for potent and selective modulators of diverse biological targets, from signaling pathways in TNBC to epigenetic regulators and nuclear receptors.
The future utility of this pharmacophore is vast. Its favorable drug-like properties suggest potential applications beyond oncology, in areas such as neurodegenerative diseases, where CNS penetration is key, and inflammatory disorders. [6][10]The key to future success will lie in the continued rational design of derivatives, leveraging a deep understanding of structure-activity relationships to achieve target selectivity and further optimize ADME (absorption, distribution, metabolism, and excretion) properties.
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A Methodological Guide to the Thermal Stability and Decomposition of 4-[(4-Methylphenyl)sulphonyl]morpholine
Abstract
This technical guide outlines a comprehensive framework for the investigation of the thermal stability and decomposition profile of 4-[(4-Methylphenyl)sulphonyl]morpholine. In the absence of extensive publicly available data on its thermal properties, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It details the requisite analytical techniques, experimental design considerations, and data interpretation strategies necessary to thoroughly characterize the thermal behavior of this compound. The focus is on establishing a robust, self-validating experimental workflow to generate reliable safety and stability data, critical for its handling, storage, and application in pharmaceutical development.
Introduction
This compound, also known as 4-tosylmorpholine, is a chemical compound with the molecular formula C11H15NO3S[1][2]. It belongs to the class of sulfonamides, characterized by a sulfonyl group connected to an amine. The presence of the tosyl group and the morpholine ring suggests its potential utility as a building block in organic synthesis and pharmaceutical chemistry.
A critical aspect of the chemical profile of any compound, particularly in the context of drug development and manufacturing, is its thermal stability. Understanding the temperature at which a substance begins to decompose, the energy released or absorbed during this process, and the identity of the resulting degradation products is paramount for ensuring safety, establishing appropriate storage conditions, and predicting potential incompatibilities.
Physicochemical Properties and Known Hazards
A summary of the known properties of this compound is presented in Table 1. This information is primarily sourced from chemical databases and supplier safety data sheets.
| Property | Value | Source |
| Molecular Formula | C11H15NO3S | PubChem[1] |
| Molecular Weight | 241.31 g/mol | PubChem[1] |
| CAS Number | 6339-26-0 | ECHEMI[3] |
| Density | 1.256 g/cm³ | ECHEMI[3] |
| Known Hazards | Harmful if swallowed (H302) | ECHEMI, PubChem[1][3][4] |
The primary known hazard is acute oral toxicity[1]. Standard handling precautions, including the use of personal protective equipment, should be observed to avoid ingestion and inhalation[5].
Proposed Experimental Workflow for Thermal Analysis
To comprehensively evaluate the thermal stability and decomposition of this compound, a multi-technique approach is recommended. This ensures a thorough understanding of its thermal behavior, from initial decomposition to the identification of volatile byproducts. The proposed workflow is depicted in the diagram below.
Caption: Proposed experimental workflow for the thermal analysis of this compound.
Detailed Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and the onset temperature of any exothermic or endothermic decomposition events. DSC is a highly sensitive technique for studying the thermotropic properties of materials[6].
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen to be well above the decomposition temperature determined by TGA.
-
-
Data Analysis:
-
Identify the melting point as the peak of the endothermic event.
-
Determine the onset of decomposition by observing any sharp exothermic or endothermic events following the melt. Modulated temperature DSC can provide greater clarity for glass transitions and overlapping events[7].
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss at different stages.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge with an inert gas (nitrogen) at 50 mL/min. To investigate oxidative stability, a parallel experiment should be run with a purge of air or a mixture of oxygen and nitrogen[8].
-
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset of decomposition (Tonset) from the TGA curve, often defined as the temperature at which 5% weight loss occurs[9].
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Evolved Gas Analysis: TGA coupled with Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition in real-time.
Methodology:
-
Instrumental Setup: The outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line.
-
Experimental Conditions: The TGA is run using the same thermal program as described in section 4.2.
-
Data Analysis: The mass spectrometer will record the mass-to-charge ratio of the evolved gases as a function of temperature. This allows for the identification of simple decomposition products (e.g., SO₂, NOx, CO₂).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify a wider range of volatile and semi-volatile decomposition products with high fidelity. This technique is crucial for elucidating complex degradation pathways[10][11].
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., the peak decomposition temperature identified by TGA) in an inert atmosphere.
-
GC Separation: The decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the column stationary phase.
-
MS Detection: The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.
Potential Decomposition Pathways
Based on the chemical structure of this compound, several decomposition pathways can be hypothesized. The weakest bonds in the molecule are likely the S-N bond and the C-S bond.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Tosylmorpholine Derivatives
Abstract
The 4-tosylmorpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and presence in a multitude of biologically active compounds. Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is a critical component of rational drug design, influencing everything from receptor binding affinity to pharmacokinetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the single-crystal X-ray diffraction workflow as applied to 4-tosylmorpholine derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, emphasizing the integration of crystallographic data with computational and synthetic strategies to accelerate drug discovery.
The Strategic Importance of 3D Structural Data
In the realm of drug development, a molecule's chemical structure is only part of the story. Its conformation, the spatial arrangement of its atoms, and the way it interacts with neighboring molecules in the solid state dictate its physical and, ultimately, its physiological properties. For 4-tosylmorpholine derivatives, single-crystal X-ray analysis provides unambiguous, high-resolution data on:
-
Molecular Conformation: Determining the preferred conformation of the morpholine ring (typically a chair form) and the orientation of the tosyl group.[1][2]
-
Stereochemistry: Absolute assignment of stereocenters, which is crucial for understanding stereospecific biological activity.
-
Intermolecular Interactions: Identifying and characterizing the non-covalent forces (hydrogen bonds, π-π stacking, C-H···O interactions) that govern crystal packing.[3][4] These same forces are often mirrored in a ligand's interaction with its biological target.
-
Polymorphism: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.[3][4]
This information is invaluable for building robust Structure-Activity Relationships (SAR) and for the computational modeling that underpins modern drug design.[5]
The Crystallographic Workflow: From Synthesis to Structure
The journey from a newly synthesized 4-tosylmorpholine derivative to a fully refined crystal structure is a multi-stage process that demands both precision and an intuitive understanding of the molecule's physicochemical properties.
The Art and Science of Crystal Growth
This is often the most significant bottleneck in the entire process. The goal is to persuade molecules to slowly self-assemble from a supersaturated solution into a highly ordered, single crystal lattice. The purity of the compound is paramount; impurities can inhibit nucleation or be incorporated into the lattice, leading to poor diffraction quality.[6]
Field-Proven Methodologies for 4-Tosylmorpholine Derivatives:
-
Slow Evaporation: This is the simplest and often most effective method.[6][7]
-
Protocol: Dissolve the compound in a solvent in which it is moderately soluble (e.g., acetone, ethyl acetate, or dichloromethane) to near-saturation. Filter the solution to remove any particulate matter into a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment.
-
Causality: The slow removal of the solvent gradually increases the concentration, leading to a state of supersaturation that encourages slow, ordered crystal growth rather than rapid precipitation.
-
-
Vapor Diffusion (Liquid/Liquid): This is arguably the most successful technique for growing high-quality crystals.[7]
-
Protocol: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or THF). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).
-
Causality: The anti-solvent slowly diffuses in the vapor phase into the solvent containing the compound. This gradually decreases the compound's solubility, gently pushing it out of solution to form crystals. This method provides exquisite control over the rate of supersaturation.
-
-
Thermal Control (Slow Cooling): This method is ideal for compounds that exhibit a significant change in solubility with temperature.[6]
-
Protocol: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature. Ensure all solid is dissolved. Allow the sealed container to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer.
-
Causality: As the temperature decreases, the solubility of the compound drops, leading to crystallization. The key is a slow cooling rate to allow for the formation of a single, well-ordered lattice.
-
Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on the goniometer of a single-crystal X-ray diffractometer.[8] Data collection is typically performed at a low temperature (around 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern.[9]
The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of spots.[10] The intensity and position of each spot are then computationally processed (integrated and scaled) to generate a reflection file (.hkl), which forms the basis for structure solution.[10][11]
Structure Solution and Refinement
The goal of this phase is to convert the indexed diffraction data into a chemically sensible 3D model of the molecule.
-
Structure Solution: Modern direct methods or dual-space algorithms, as implemented in programs like SHELXT, are typically used to solve the "phase problem" and generate an initial electron density map. This initial map is often complete enough to reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: This is an iterative process of improving the atomic model to achieve the best possible fit with the experimental diffraction data.[12] The program SHELXL is the industry standard for small-molecule refinement.[13] The process involves:
-
Atom Assignment: Identifying and naming the atoms from the initial solution.
-
Anisotropic Refinement: Refining the positions and anisotropic displacement parameters (which model atomic vibrations as ellipsoids) for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., HFIX commands in SHELXL) and refined using a riding model.[12]
-
Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles are negligible.
-
The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2) and the Goodness of Fit (GooF). Lower R-values indicate a better fit between the calculated and observed diffraction data. A GooF value close to 1.0 suggests that the model is a good fit for the data.
Deciphering the Structure: Key Insights for 4-Tosylmorpholine Derivatives
The final refined structure, typically visualized using programs like Mercury or Olex2, provides a wealth of information. The primary output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and its determination.[14]
Conformational Analysis
-
Morpholine Ring: In almost all observed crystal structures, the morpholine ring adopts a stable chair conformation to minimize steric and torsional strain.[1][2] The orientation of substituents on the nitrogen can be either axial or equatorial, with the equatorial position generally being more stable.[1][15][16][17]
-
Tosyl Group Orientation: The rotational orientation of the tosyl group relative to the morpholine ring is critical. This conformation is often dictated by the formation of weak intramolecular or intermolecular hydrogen bonds, such as C-H···O interactions between a morpholine C-H and a sulfonyl oxygen.
Intermolecular Interactions: The Architects of the Crystal Lattice
The sulfonamide moiety is a powerful director of crystal packing due to its ability to act as both a hydrogen bond donor (the N-H group, if present) and a strong hydrogen bond acceptor (the two sulfonyl oxygens).[3][4][18]
-
Strong Hydrogen Bonds: If other functional groups are present (e.g., amides, hydroxyls), they will typically form strong, directional hydrogen bonds with the sulfonyl oxygens.
-
Weak Hydrogen Bonds: C-H···O interactions are ubiquitous and play a crucial role in the final packing arrangement.[19] The methylene protons of the morpholine ring are common donors to the sulfonyl oxygens of adjacent molecules.
-
π-π Stacking: The aromatic tosyl groups frequently engage in offset face-to-face or edge-to-face π-π stacking interactions, which contribute significantly to the overall lattice energy.[3][4]
Data Presentation and Validation
All quantitative crystallographic data should be summarized in a standardized table for clarity and easy comparison with other structures. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic crystal structures and serves as an essential resource for this comparative analysis.[20][21][22][23]
Table 1: Example Crystallographic Data for a Hypothetical 4-Tosylmorpholine Derivative
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅NO₃S |
| Formula Weight | 241.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 13.352, 10.375, 7.446 |
| α, β, γ (°) | 90, 96.32, 90 |
| Volume (ų) | 1025.3 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.453 |
| Radiation, λ (Å) | Mo Kα, 0.71073 |
| Temperature (K) | 100(2) |
| Reflections collected/unique | 114201 / 3136 |
| R_int | 0.0839 |
| Final R indices [I > 2σ(I)] (R1, wR2) | 0.0324, 0.0811 |
| R indices (all data) (R1, wR2) | 0.0450, 0.0915 |
| Goodness-of-fit on F² | 1.03 |
| CCDC Deposition Number | XXXXXXX |
| (Note: Data is illustrative, adapted from a similar structure for demonstration purposes[19]) |
Conclusion: Integrating Structure with Strategy
The crystal structure analysis of 4-tosylmorpholine derivatives is a powerful tool that provides definitive insights into molecular conformation and supramolecular assembly. For the drug development professional, this is not the end of the journey but a critical data point that informs subsequent steps. The precise coordinates of each atom can be used to validate computational models, understand structure-activity relationships at an atomic level, and guide the design of next-generation analogs with improved potency and optimized physicochemical properties. By understanding the principles and causality behind the crystallographic workflow, researchers can more effectively leverage this technique to accelerate the discovery and development of novel therapeutics.
References
- Benchchem. Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
- Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences.
- Physical Sciences Data science Service. Cambridge Structural Database (CSD).
- Wikipedia. Cambridge Structural Database.
- MatDaCs. Cambridge Structure Database (CSD).
- van der Sluis, P. & Kroon, J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography.
- Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.
- University of Montana. Small Molecule X-Ray Diffraction Facility.
- Re3data.org. Cambridge Structural Database.
- Park, S. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
- University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.
- Park, S. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central.
- CCDC. The Largest Curated Crystal Structure Database.
- Singh, P. & Pramanik, A. (2015). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate.
- Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Latifi, R. User guide to crystal structure refinement with SHELXL.
- Park, S. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. ACS Publications.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. ResearchGate.
- Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- HKL-xray. Small Molecule Structure Solution and Refinement.
- Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences.
- Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. Crystallographic Computing 6: A Window on Modern Crystallography.
- University of Glasgow, School of Chemistry. SHELXL - An Easy Structure - Sucrose.
- Perlovich, G. L., et al. (2016). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Figshare.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
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- Grokipedia. Tosyl group.
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- Shubhalaxmi, et al. (2015). Synthesis and Crystal Structure Studies of Novel 4-Tosyloxychalcone Derivative. Journal of Applicable Chemistry.
- Benchchem. An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers.
- Lunn, H. (2011). HOT Article: Crystal engineering lead molecules in drug design. CrystEngComm Blog.
- CymitQuimica. 4-tosylmorpholine.
- Nagy, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules.
- Prabhu, S. A., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications.
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Methodological & Application
Application Notes and Protocols: 4-Tosylmorpholine as a Robust and Orthogonal Protecting Group for Amines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Amine Protection in Peptide Synthesis
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity and yield. The protection of the α-amino group of amino acids is a critical step to prevent self-polymerization and other unwanted side reactions during peptide bond formation. While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most prevalent choices for temporary Nα-protection in solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups with unique stability profiles remains a key area of research for the synthesis of complex peptides and peptidomimetics.
This technical guide introduces 4-tosylmorpholine as a robust and orthogonal protecting group for amines, particularly for applications in peptide synthesis where exceptional stability is required. The tosyl (p-toluenesulfonyl) group is well-regarded for its resilience to a wide range of reaction conditions, forming stable sulfonamides.[1] When incorporated into the morpholine scaffold, it offers a unique combination of stability and potential for specialized applications. This document provides a comprehensive overview of the chemistry of 4-tosylmorpholine as an amine protecting group, including detailed protocols for its synthesis, application in amino acid protection, and subsequent cleavage.
Core Concepts: The Rationale for Employing 4-Tosylmorpholine
The utility of the 4-tosylmorpholine protecting group is rooted in the strong electron-withdrawing nature of the p-toluenesulfonyl group. This significantly diminishes the nucleophilicity and basicity of the morpholine nitrogen, rendering it unreactive towards most electrophiles encountered during peptide synthesis.
Key Advantages:
-
Exceptional Stability: The N-tosyl bond within the 4-tosylmorpholine moiety is highly stable under both the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[2]
-
Orthogonality: This remarkable stability makes the 4-tosylmorpholine group orthogonal to the two most common SPPS strategies, allowing for its retention on the peptide backbone while other protecting groups are selectively cleaved.[2][3] This is particularly advantageous in the synthesis of complex peptides with multiple functional groups requiring differential protection.
-
Crystallinity: Tosylated compounds are often crystalline, which can aid in the purification of protected amino acid monomers by recrystallization.[4]
Limitations to Consider:
-
Harsh Deprotection Conditions: The high stability of the tosyl group necessitates more forcing conditions for its removal, such as strong reducing agents or very strong acids.[4] This may limit its application with peptides containing sensitive residues.
Experimental Protocols
The synthesis of 4-tosylmorpholine is a straightforward procedure involving the reaction of morpholine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Morpholine
-
p-Toluenesulfonyl chloride (TsCl)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.0 equivalent) in dichloromethane (DCM).
-
Add a 10% aqueous solution of NaOH (2.0-3.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise to the stirring mixture.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-tosylmorpholine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Diagram 1: Synthesis of 4-Tosylmorpholine
Caption: Synthetic workflow for the preparation of 4-tosylmorpholine.
This protocol describes the protection of the α-amino group of an amino acid using 4-tosylmorpholine. This is a conceptual application, as direct N-tosylation of the amino acid with 4-tosylmorpholine is not the standard method. A more practical approach involves the initial synthesis of the N-tosylated amino acid. The following is a general procedure for the direct tosylation of an amino acid, which would be analogous to using a tosylating agent.
Materials:
-
Amino Acid (e.g., Alanine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Acetone
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of water and acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in acetone dropwise to the stirred amino acid solution.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted TsCl.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
The N-tosylated amino acid will precipitate out of the solution. If it remains dissolved, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by filtration or dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization.
Diagram 2: Protection of an Amino Acid
Caption: General workflow for the N-tosylation of an amino acid.
The cleavage of the highly stable N-tosyl group requires more stringent conditions than those used for Boc or Fmoc deprotection. Reductive cleavage methods are commonly employed.
Method A: Reductive Cleavage with Sodium in Liquid Ammonia
CAUTION: This procedure involves the use of liquid ammonia and metallic sodium, which are hazardous. It must be performed in a well-ventilated fume hood by experienced personnel with appropriate safety precautions.
Materials:
-
N-Tosyl protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ammonium Chloride (for quenching)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry ice condenser and a gas inlet, dissolve the N-tosyl protected peptide in anhydrous THF or diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of excess solvated electrons.
-
Maintain the blue color by adding more sodium if necessary and stir the reaction for 1-2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Add water to the residue and extract the deprotected peptide with a suitable organic solvent.
-
Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to obtain the crude deprotected peptide.
Method B: Reductive Cleavage with Samarium(II) Iodide (SmI₂)
This method offers a milder alternative to sodium in liquid ammonia.
Materials:
-
N-Tosyl protected peptide
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
An amine (e.g., triethylamine) and water as additives
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
Procedure:
-
Dissolve the N-tosyl protected peptide (1.0 equivalent) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Add triethylamine (2.0-3.0 equivalents) and water (2.0-3.0 equivalents).
-
Cool the solution to the desired temperature (e.g., -78 °C or room temperature).
-
Slowly add the SmI₂ solution in THF via syringe until the characteristic deep blue color of Sm(II) persists.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of Rochelle's salt.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.
Diagram 3: Deprotection of N-Tosyl Group
Caption: General workflow for the reductive cleavage of the N-tosyl group.
Data Presentation: Stability and Orthogonality
The key feature of the 4-tosylmorpholine protecting group is its stability, which allows for orthogonal deprotection strategies in complex peptide synthesis.
Table 1: Stability of N-Tosyl Group under Common Deprotection Conditions
| Protecting Group to be Cleaved | Deprotection Reagent/Condition | Stability of N-Tosyl Group | Reference |
| Fmoc | 20% Piperidine in DMF | Stable | [2] |
| Boc | Trifluoroacetic Acid (TFA) | Stable | [2] |
| Cbz (Z) | H₂/Pd-C | Generally Stable | [5] |
| Allyl | Pd(PPh₃)₄ | Stable | [6] |
Table 2: Comparison of Deprotection Methods for N-Tosyl Group
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Reductive Cleavage | Sodium in liquid ammonia | -78 °C | Powerful and effective | Hazardous reagents, requires special equipment | [4] |
| Reductive Cleavage | Samarium(II) Iodide (SmI₂) | -78 °C to RT | Milder than Na/NH₃ | Stoichiometric use of SmI₂ | [7] |
| Acidic Hydrolysis | HBr in Acetic Acid | 70 °C | Effective for some substrates | Harsh acidic conditions, not widely compatible | [5] |
| Reductive Cleavage | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Refluxing benzene or toluene | Commercially available reagent | High temperature, aromatic solvent | [8] |
Conclusion and Future Perspectives
The 4-tosylmorpholine protecting group, and by extension the N-tosyl group, offers a valuable tool for synthetic chemists engaged in complex peptide synthesis. Its exceptional stability provides a high degree of orthogonality with respect to the commonly used Fmoc and Boc protecting groups, enabling the synthesis of intricate peptide architectures. While the robust nature of the N-tosyl bond necessitates more forcing deprotection conditions, the development of milder reductive cleavage methods continues to expand its applicability. For researchers and drug development professionals, the strategic incorporation of the 4-tosylmorpholine protecting group can unlock synthetic routes to novel peptides and peptidomimetics that would be challenging to access with more conventional protecting group strategies.
References
-
BenchChem. (2025). N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis.
-
BenchChem. (2025). Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols.
-
BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
-
BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
-
BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
-
Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(48), 18973–18978.
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
-
Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208–2210.
-
Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208-2210.
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489.
-
Miller, S. C. (2015). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry, 13(3), 765-769.
-
Wikipedia. (n.d.). Tosyl group.
-
Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760–2766.
-
Organic Syntheses. (n.d.). SES-PROTECTED AMINES: 2-(TRIMETHYLSILYL)ETHANESULFONAMIDES.
-
Master Organic Chemistry. (2022). Amine Protection and Deprotection.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
BenchChem. (2025). The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide.
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
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Application Notes and Protocols for the Deprotection of 4-Tosylmorpholine
Introduction: The Strategic Role of the Tosyl Group in Morpholine Chemistry
The p-toluenesulfonyl (tosyl) group is a cornerstone in modern organic synthesis for the protection of amines, prized for its robustness across a wide array of chemical transformations.[1][2] This stability, however, presents a significant challenge when its removal is necessary to unveil the parent amine. For moieties such as morpholine, a common scaffold in pharmacologically active compounds, the selective and efficient cleavage of the N-S bond in 4-tosylmorpholine is a critical step that often dictates the success of a synthetic route. The choice of deprotection strategy is paramount and is governed by the overall molecular architecture and the tolerance of other functional groups to the reaction conditions.[1]
This technical guide provides a comprehensive overview of two primary strategies for the deprotection of 4-tosylmorpholine: acidic hydrolysis and reductive cleavage. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in drug development and chemical synthesis.
Part 1: Acidic Deprotection of 4-Tosylmorpholine
Acid-mediated hydrolysis is a classical and potent method for the cleavage of the N-tosyl bond.[1][3] The mechanism involves the protonation of the sulfonamide oxygen or nitrogen, followed by nucleophilic attack of a conjugate base or solvent, leading to the cleavage of the S-N bond. The harshness of the required conditions, however, necessitates careful consideration of substrate compatibility.
Mechanism of Acidic Deprotection
The generally accepted mechanism for the acid-catalyzed cleavage of sulfonamides involves the initial protonation of the sulfonamide, which weakens the sulfur-nitrogen bond. This is followed by a nucleophilic attack, often by the counter-ion of the acid or a scavenger species present in the reaction mixture.
Caption: Mechanism of Acidic N-Tosyl Deprotection.
Protocol 1: Deprotection using Hydrobromic Acid in Acetic Acid with Phenol
This method is a robust and widely employed procedure for N-tosyl deprotection.[1] The use of phenol as a scavenger is crucial to trap the reactive tosyl cation or related electrophilic species generated during the reaction, thereby preventing unwanted side reactions with the desired product or starting material.[1][4]
Materials:
-
4-Tosylmorpholine
-
33% Hydrobromic acid in acetic acid
-
Phenol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tosylmorpholine (1.0 eq) in 33% HBr in acetic acid (10-20 volumes).
-
Add phenol (2.0-4.0 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is > 10, ensuring the temperature is kept low.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine.
Expertise & Experience: The high temperature and strongly acidic nature of this protocol make it unsuitable for substrates with acid-labile functional groups. The workup procedure is critical; neutralization must be performed carefully to avoid excessive heat generation. The use of phenol is a key element for achieving high yields by preventing re-tosylation or other side reactions.[1]
Part 2: Reductive Cleavage of 4-Tosylmorpholine
Reductive methods offer a milder alternative to acidic hydrolysis and are often compatible with a broader range of functional groups.[1] These methods typically involve single-electron transfer (SET) from a reducing agent to the sulfonamide, leading to the cleavage of the N-S bond.
Workflow for Reductive Deprotection
The general workflow for reductive deprotection protocols is outlined below. The choice of a specific reducing agent will depend on factors such as functional group tolerance, scalability, and cost.
Caption: General Workflow for Reductive N-Detosylation.
Protocol 2: Reductive Cleavage using Magnesium in Methanol (Mg/MeOH)
The Mg/MeOH system is an economical, efficient, and relatively mild method for the reductive cleavage of sulfonamides.[1][5][6] It is particularly advantageous for substrates that are sensitive to strongly acidic or basic conditions. The reaction is thought to proceed via a single-electron transfer from magnesium to the tosyl group.
Materials:
-
4-Tosylmorpholine
-
Magnesium turnings
-
Anhydrous Methanol
-
Ammonium chloride (for quenching)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-tosylmorpholine (1.0 eq) in anhydrous methanol (20-40 volumes) in a round-bottom flask, add magnesium turnings (10-20 eq).
-
The reaction mixture can be stirred at room temperature or gently refluxed to increase the reaction rate. Sonication can also be employed to initiate and sustain the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the reaction mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol is self-validating as the progress can be easily monitored by standard chromatographic techniques. The complete consumption of the starting material and the appearance of the more polar morpholine spot on a TLC plate are clear indicators of a successful reaction.
Protocol 3: Reductive Deprotection using Samarium Diiodide (SmI₂)
Samarium diiodide is a powerful single-electron transfer agent that can cleave N-tosyl groups under very mild and neutral conditions, often at or below room temperature.[7][8][9][10] This makes it an excellent choice for complex molecules with sensitive functional groups.[7][11] For some less reactive sulfonamides, activation by acylation (e.g., with trifluoroacetic anhydride) may be necessary prior to SmI₂ treatment.[7][11]
Materials:
-
4-Tosylmorpholine
-
Samarium(II) iodide solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable amine
-
Water
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 4-tosylmorpholine (1.0 eq) in anhydrous THF.
-
Add triethylamine (2.0-3.0 eq) and water (2.0-3.0 eq).
-
Cool the solution to the desired temperature (e.g., room temperature or -78 °C, depending on substrate reactivity).
-
Slowly add the 0.1 M solution of SmI₂ in THF via syringe until the characteristic deep blue or green color persists, indicating an excess of the reagent.
-
Stir the reaction at the same temperature and monitor by TLC. The reaction is often instantaneous or very rapid.[10]
-
Quench the reaction by adding a saturated aqueous solution of Rochelle's salt and stir until the color dissipates.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Expertise & Experience: The success of the SmI₂-mediated deprotection hinges on the quality of the reagent and the strictly anhydrous conditions. The addition of an amine and water can significantly accelerate the reaction rate for many substrates.[10] The workup with Rochelle's salt is essential for chelating the samarium salts and facilitating their removal from the organic phase.
Data Presentation: Comparison of Deprotection Protocols
The following table provides a comparative summary of the discussed protocols for the deprotection of 4-tosylmorpholine. The choice of method should be guided by the specific requirements of the synthetic route.
| Method | Reagents | Typical Temperature | Typical Reaction Time | Key Considerations |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol | 90-100 °C | 5-24 hours | Harsh conditions, not suitable for acid-sensitive substrates.[1][3] |
| Reductive (Mg/MeOH) | Magnesium, Methanol | Room Temp. to Reflux | 2-12 hours | Economical and mild, good functional group tolerance.[1][6] |
| Reductive (SmI₂) | Samarium(II) Iodide, Amine, Water | -78 °C to Room Temp. | < 5 min to a few hours | Very mild and fast, excellent for sensitive substrates, requires inert atmosphere.[7][9][10] |
Conclusion
The deprotection of 4-tosylmorpholine is a critical transformation in organic synthesis that can be achieved through either acidic or reductive pathways. While acidic hydrolysis with HBr/acetic acid is a powerful and established method, its harsh nature limits its applicability. Reductive methods, particularly using Mg/MeOH or SmI₂, offer milder and often more versatile alternatives, accommodating a wider range of sensitive functional groups. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions and execute these deprotections with a high degree of success.
References
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
-
Nyasse, B., Grehn, L., & Ragnarsson, U. (2000). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 65(21), 7135–7141. [Link]
- Kowalski, P., & Mitka, K. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Pak, C. S., Lee, E., & Lee, G. H. (2004). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Request PDF. [Link]
-
Gogoi, P. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Request PDF. [Link]
-
Dahlén, A., & Sundgren, A. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Request PDF. [Link]
-
Wikipedia. (2023). Tosyl group. Wikipedia. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Thieme E-Journals - Synlett / Abstract. [Link]
-
Dahlén, A., & Sundgren, A. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]
-
Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
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- 10. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Use of 4-[(4-Methylphenyl)sulphonyl]morpholine in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of the Sulfonyl-Morpholine Moiety in Kinase Inhibitor Design
The landscape of oncology and inflammatory disease treatment has been profoundly shaped by the development of small-molecule kinase inhibitors. Within this competitive field, the morpholine ring has emerged as a privileged scaffold, frequently incorporated to enhance aqueous solubility, metabolic stability, and to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] The addition of a sulfonyl group to the morpholine nitrogen, creating structures such as 4-[(4-Methylphenyl)sulphonyl]morpholine (also known as 4-tosylmorpholine), further refines the electronic and steric properties of this moiety, offering medicinal chemists a valuable tool for optimizing kinase inhibitor potency and selectivity.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on the preparation of sulfonylmorpholinopyrimidine cores. These cores are central to the structure of potent inhibitors of the PI3K/Akt/mTOR and DNA damage response pathways, including inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[3][4][5] We will delve into the chemical rationale for its use, provide detailed synthetic protocols, and discuss the mechanistic underpinnings of the key chemical transformations.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound is a stable, solid compound at room temperature, making it convenient to handle in a laboratory setting. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃S | [6] |
| Molecular Weight | 241.31 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 6339-26-0 | [6] |
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in kinase inhibitor synthesis is as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrogen atom of the morpholine ring, while part of a sulfonamide, retains sufficient nucleophilicity to displace leaving groups, typically halogens, from electron-deficient aromatic or heteroaromatic rings. Pyrimidine and quinazoline cores, common in kinase inhibitors, are particularly susceptible to SNAr due to the electron-withdrawing nature of the ring nitrogens.
Diagram of the General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis using this compound.
The regioselectivity of the SNAr reaction on di-substituted pyrimidines is a critical consideration. On a 2,4-dichloropyrimidine scaffold, substitution generally favors the more electrophilic C4 position.[7] This selectivity can be influenced by the steric and electronic nature of other substituents on the pyrimidine ring.
Experimental Protocol: Synthesis of a 4-(4-Tosylmorpholino)pyrimidine Intermediate
This protocol details the synthesis of a key intermediate where the this compound moiety is installed onto a pyrimidine core. This intermediate can then be further elaborated to a variety of kinase inhibitors.
Reaction Scheme:
-
Step 1: Nucleophilic Aromatic Substitution
-
Reactants: 2,4-dichloro-5-nitropyrimidine and this compound
-
Product: 4-Chloro-5-nitro-2-(4-tosylmorpholino)pyrimidine
-
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | 193.98 | 1.0 g | 5.16 mmol |
| This compound | 6339-26-0 | 241.31 | 1.25 g | 5.18 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.33 g (1.8 mL) | 10.3 mmol |
| n-Butanol | 71-36-3 | 74.12 | 20 mL | - |
Procedure:
-
To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.0 g, 5.16 mmol) in n-butanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add this compound (1.25 g, 5.18 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.8 mL, 10.3 mmol) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-chloro-5-nitro-2-(4-tosylmorpholino)pyrimidine.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS is essential to determine the endpoint of the reaction and to check for the formation of byproducts.
-
Product Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the SNAr Mechanism
Caption: The two-step mechanism of the SNAr reaction.
Application in the Synthesis of an ATR Kinase Inhibitor Precursor
The intermediate synthesized in the protocol above is a versatile building block. The remaining chlorine atom at the C4 position can be displaced by another nucleophile or, more commonly, participated in cross-coupling reactions such as the Suzuki or Stille coupling to introduce further complexity. For instance, a subsequent Suzuki coupling with an appropriate boronic acid or ester would lead to the core structure of many kinase inhibitors, such as the sulfonylmorpholinopyrimidine scaffold found in the ATR inhibitor AZ20.[4][5]
Conclusion and Future Perspectives
This compound is a valuable and readily available building block for the synthesis of advanced kinase inhibitors. Its application through nucleophilic aromatic substitution provides a reliable method for incorporating the beneficial sulfonyl-morpholine moiety into heterocyclic scaffolds. The straightforward nature of this chemistry, coupled with the importance of the resulting compounds in medicinal chemistry, ensures that this compound will continue to be a relevant tool for researchers and drug development professionals. Future work may involve the development of asymmetric syntheses to introduce chiral centers on the morpholine ring, further expanding the chemical space accessible for kinase inhibitor discovery.
References
- Helal, C. J. et al. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Future Med. Chem.12, 403-421 (2020).
- Ye, Y. et al. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Front. Chem.12, 1455577 (2024).
- Checkley, T. et al. Synthetic Lethality through the Lens of Medicinal Chemistry. J. Med. Chem.63, 12493–12529 (2020).
- Foote, K. M. et al. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. J. Med. Chem.56, 2125–2138 (2013).
-
ACS Publications. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 4-Tosylmorpholine in the Context of Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is an indispensable tool in the pharmaceutical industry for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).[2][3] The reaction's success hinges on a finely tuned interplay between the palladium catalyst, ligands, a base, and the solvent system, all of which orchestrate a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5]
While the core components are well-established, the quest for optimizing this transformation continues. Chemists often explore novel additives or ligands to enhance reaction rates, improve yields, broaden substrate scope, or increase catalyst stability. This document explores the chemistry of 4-tosylmorpholine in the context of the Suzuki-Miyaura reaction. While not a conventional ligand or additive, its constituent parts—the tosyl (sulfonyl) group and the morpholine (N-heterocyclic) moiety—are deeply relevant to cross-coupling chemistry. We will dissect the established roles of these functional groups and present a detailed protocol to investigate the potential influence of 4-tosylmorpholine as an additive in a model Suzuki-Miyaura reaction.
Part 1: Deconstructing the Components in a Catalytic Context
The Sulfonyl Group: An Unconventional Electrophile
Traditionally, the Suzuki-Miyaura reaction employs organic halides (R-X, where X = I, Br, Cl) or triflates (R-OTf) as the electrophilic partner.[1] However, extensive research has broadened the scope to include substrates with sulfonyl-containing leaving groups. This "desulfonative" coupling involves the cleavage of a carbon-sulfur (C–S) bond, offering a valuable alternative to conventional electrophiles.
Several classes of sulfonyl compounds have been successfully used:
-
Aryl Sulfonyl Chlorides: These compounds can couple with arylboronic acids, providing a direct route to diaryl sulfones or, under certain conditions, biaryls via a desulfonative pathway.[6]
-
Aryl Sulfonyl Fluorides: Once considered relatively inert, sulfonyl fluorides have been "awakened" as viable electrophiles for Suzuki-Miyaura coupling. Mechanistic studies and DFT calculations suggest that the palladium(0) catalyst preferentially undergoes oxidative addition into the C–S bond over the S–F bond.[7]
-
Aryl Sulfones: In some systems, even the robust C–S bond of an aryl sulfone can be activated for cross-coupling, demonstrating the increasing power of modern catalyst systems.[8][9]
This chemistry is fundamentally different from using a tosylated molecule as a ligand or additive. In desulfonative coupling, the tosyl group is the leaving group and part of the substrate, not an ancillary component of the reaction.
Caption: Proposed mechanism for desulfonative Suzuki-Miyaura coupling.
The Morpholine Moiety: A Staple in Medicinal Chemistry and Ligand Design
The morpholine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[10] Molecules containing morpholine are frequently the targets of synthesis campaigns where Suzuki-Miyaura reactions are employed.
Furthermore, nitrogen-containing heterocycles are central to the design of powerful ligands for palladium catalysis. While simple amines can coordinate to palladium, more sophisticated structures like N-heterocyclic carbenes (NHCs) or phosphine ligands incorporating nitrogenous groups are more common for enhancing catalyst performance. 4-Tosylmorpholine itself is not a typical ligand; the electron-withdrawing nature of the tosyl group significantly reduces the Lewis basicity of the morpholine nitrogen, making it a poor ligand for the electron-rich Pd(0) center essential for oxidative addition.
Part 2: Hypothetical Investigation of 4-Tosylmorpholine as an Additive
Given the analysis above, the most plausible role for 4-tosylmorpholine in a Suzuki-Miyaura reaction would be as an additive rather than a ligand or substrate. Additives can influence reactions in various ways, such as by stabilizing catalytic species, aiding in the dissolution of reagents, or modulating the properties of the base.[11]
Hypothesis for Investigation: 4-Tosylmorpholine, as a polar, aprotic molecule, could potentially act as a phase-transfer agent or a catalyst stabilizer. The sulfonyl group might interact with cationic species, while the overall polar nature could influence the aggregation state of the palladium catalyst. This protocol is designed to test this hypothesis by comparing a standard Suzuki-Miyaura reaction to one containing a stoichiometric amount of 4-tosylmorpholine as an additive.
Caption: General workflow for investigating an additive in Suzuki coupling.
Part 3: Detailed Experimental Protocol
This protocol describes a model Suzuki-Miyaura coupling between 4-bromoanisole and phenylboronic acid. It is designed to be a robust starting point for investigation.[12]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 (2 mol%) |
| SPhos | C₂₇H₃₁O₂P | 410.50 | 0.04 | 0.04 (4 mol%) |
| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 4-Tosylmorpholine (Additive) | C₁₁H₁₅NO₃S | 241.31 | 1.0 | 1.0 (For Vial B) |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 5.0 mL | - |
| Water (Degassed) | H₂O | 18.02 | 1.0 mL | - |
Step-by-Step Procedure
Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) precatalyst. Degassing the solvents removes dissolved oxygen.[13]
-
Reaction Setup:
-
To two separate oven-dried 20 mL reaction vials equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
To one vial only (Vial B ), add 4-tosylmorpholine (241 mg, 1.0 mmol).
-
Seal both vials with a rubber septum.
-
-
Inert Atmosphere Purge:
-
Evacuate each vial under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) to each vial.
-
Using a separate syringe, add degassed water (1.0 mL) to each vial.
-
Briefly purge the headspace of each vial with inert gas one final time before replacing the septum with a sealed cap.
-
-
Reaction Execution:
-
Place both vials in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixtures vigorously for 12-16 hours.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots (via syringe), diluting them with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.
-
-
Workup and Extraction:
-
After the reaction is complete (as determined by monitoring or time), cool the vials to room temperature.
-
Dilute the reaction mixtures with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[12]
-
-
Purification and Analysis:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 5-10% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (4-methoxybiphenyl) and concentrate under reduced pressure.
-
Determine the isolated yield for both the control (Vial A) and the test (Vial B) reactions and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
-
Part 4: Interpreting Results and Troubleshooting
A direct comparison of the isolated yields from Vial A and Vial B will provide the primary data on the effect of 4-tosylmorpholine.
-
Yield Increase: A significantly higher yield in Vial B would suggest a beneficial role as an additive, warranting further investigation into its mechanism.
-
Yield Decrease: A lower yield could indicate that the additive or a potential decomposition product is interfering with the catalyst.
-
No Change: If the yields are comparable, it would suggest that under these specific conditions, 4-tosylmorpholine is an innocent bystander.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently active catalyst system for the substrate; Poor quality reagents. | Ensure rigorous inert atmosphere technique; Screen different ligands (e.g., Buchwald-type) or palladium sources; Use fresh, high-purity reagents. |
| Protodeborylation of Boronic Acid | Presence of excess water or protic impurities; Reaction temperature too high or time too long. | Use anhydrous solvents; Ensure the base is anhydrous; Optimize reaction time and temperature. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from the boronic acid; Side reactions of the organopalladium intermediate. | Improve degassing of solvents and inert gas purging; Adjust ligand-to-metal ratio. |
Conclusion
The Suzuki-Miyaura reaction is a mature but continually evolving field. While 4-tosylmorpholine does not have an established role as a standard component, a systematic analysis of its constituent functional groups provides valuable insight into modern cross-coupling chemistry. The sulfonyl group is now recognized as a viable leaving group for desulfonative couplings, expanding the toolbox of available electrophiles.[7][9] The protocol provided here offers a clear, logical framework for researchers to investigate the potential role of novel additives like 4-tosylmorpholine. Such investigations, whether they yield positive, negative, or null results, contribute to the collective understanding required to push the boundaries of synthetic chemistry and accelerate the development of new medicines and materials.
References
-
Ghavale, Y., et al. (2018). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters. Available at: [Link]
-
Browne, D. L., et al. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition. Available at: [Link]
-
Li, G., et al. (2022). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Request PDF. Available at: [Link]
-
Mohammadi, M. K., & Karimi, B. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Sharma, A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
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N-arylation of morpholine using 4-[(4-Methylphenyl)sulphonyl]morpholine.
An Application Guide to the Synthesis of N-Aryl Morpholines via Palladium-Catalyzed Cross-Coupling of Aryl Tosylates
Abstract
The N-aryl morpholine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals due to its favorable influence on physicochemical properties and biological activity.[1][2][3] The efficient construction of the C–N bond to form these structures is therefore a critical challenge for synthetic and medicinal chemists. This application note provides a comprehensive guide to the N-arylation of morpholine, with a particular focus on the palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of this powerful transformation, explain the strategic choice of reagents, and provide a detailed, field-proven protocol for the coupling of morpholine with aryl tosylates—aryl sulfonates bearing the 4-methylphenylsulfonyl group. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methods for the reliable and scalable synthesis of N-aryl morpholines.
The Strategic Importance of the N-Aryl Morpholine Scaffold
The morpholine ring is more than a simple heterocycle; it is a "biologically-relevant" scaffold frequently incorporated into drug candidates to enhance their properties.[2] Its non-planar, saturated structure can improve aqueous solubility, reduce metabolic lability, and provide a key vector for hydrogen bonding interactions with biological targets. When arylated, the resulting N-aryl morpholine core is found in a diverse array of therapeutic agents, including antidepressants, antipsychotics, and kinase inhibitors. The ability to efficiently synthesize libraries of these compounds is paramount in structure-activity relationship (SAR) studies and the broader drug discovery process.[3]
Mechanistic Foundations of C–N Cross-Coupling
The formation of a carbon-nitrogen bond between an aromatic ring and an amine is a cornerstone of modern organic synthesis.[4][5][6] While several methods exist, two transition-metal-catalyzed approaches dominate the field: the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic copper-catalyzed reaction is the historical foundation for C–N coupling.[7] While modern protocols have improved its scope, it often requires high temperatures and can have limited tolerance for sensitive functional groups.[7][8][9]
-
Buchwald-Hartwig Amination: Developed in the 1990s, this palladium-catalyzed reaction has become the gold standard for C–N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[10][11] The reaction is highly modular, with its success hinging on the careful selection of a palladium source, a phosphine-based ligand, and a suitable base.[10][12]
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is a self-validating system that illustrates the precise role of each component.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined Pd(0)/Pd(II) cycle, which ensures the catalytic turnover and efficient product formation.
A. Materials and Equipment
-
Reagents: 4-methoxyphenyl tosylate, Morpholine, Palladium(II) acetate (Pd(OAc)₂), RuPhos, Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene, Ethyl acetate, Saturated aqueous NaCl (brine), Deionized water, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Oven-dried round-bottom flask with stir bar, reflux condenser, nitrogen or argon gas inlet, heating mantle with temperature controller, Schlenk line (optional), rotary evaporator, glassware for extraction and purification, silica gel for column chromatography.
B. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Organic solvents are flammable. Keep away from ignition sources.
C. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenyl tosylate (1.0 mmol, 292 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.6 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Expert Insight: The ligand-to-palladium ratio is often 2:1 to ensure the formation of the active L₂Pd(0) species and prevent catalyst decomposition. [13]The base is used in slight excess to drive the reaction to completion.
-
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction Execution: Place the flask in a preheated heating mantle and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and shake. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl morpholine product.
Data Presentation: Reaction Scope
The palladium-catalyzed N-arylation of morpholine with aryl tosylates is robust and tolerates a wide range of electronic and steric variations on the aryl ring. [14][15][16]
| Entry | Aryl Tosylate (Ar-OTs) | Typical Yield (%) | Notes |
|---|---|---|---|
| 1 | Phenyl tosylate | 90-95% | Unsubstituted benchmark reaction. |
| 2 | 4-Methoxyphenyl tosylate | 92-98% | Electron-donating groups (EDG) generally react very well. [14] |
| 3 | 4-Cyanophenyl tosylate | 85-93% | Electron-withdrawing groups (EWG) are well-tolerated. |
| 4 | 4-Chlorophenyl tosylate | 88-94% | Halogen functionality remains intact for further modification. |
| 5 | 2-Methylphenyl tosylate | 75-85% | Steric hindrance near the reaction site can slightly reduce yields, may require longer reaction times or higher catalyst loading. [14] |
| 6 | 2-Naphthyl tosylate | 88-94% | Extended aromatic systems couple efficiently. [17]|
Conclusion
The N-arylation of morpholine is a critical transformation for the synthesis of high-value compounds in the pharmaceutical and materials sciences. The Buchwald-Hartwig amination, particularly with the use of stable and highly reactive aryl tosylates, provides a reliable, versatile, and scalable method for constructing the C–N bond. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, and base, researchers can confidently apply and troubleshoot these protocols to accelerate their research and development efforts.
References
-
Verkade, J. G., et al. (2004). Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Zhao, Y., & Xia, W. (2018). Recent advances in radical-based C–N bond formation via photo-/electrochemistry. Chemical Society Reviews, 47(8), 2591-2608. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Zhao, Y., & Xia, W. (2018). Recent advances in radical-based C-N bond formation: Via photo-/electrochemistry. Chemical Society Reviews, 47(8). [Link]
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Xie, X., et al. (2011). Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Synlett, 2011(7), 955-958. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]
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Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
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Royal Society of Chemistry. (2018). Recent advances in radical-based C–N bond formation via photo-/electrochemistry. Chemical Society Reviews. [Link]
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Royal Society of Chemistry. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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University of Virginia, Department of Chemistry. (2018). Photoredox and Electrochemical Methods for C-N Bond Forming Reactions. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]
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Singh, U. P., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(6), 3128-3135. [Link]
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ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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Hori, T., & Nozaki, N. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Bulletin of the Chemical Society of Japan, 56(1), 86-90. [Link]
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ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. [Link]
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Ogata, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 130(42), 13848-13849. [Link]
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Ren, Y., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 9, 649646. [Link]
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ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. [Link]
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ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. [Link]
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ResearchGate. (n.d.). Plausible mechanism of C–N bond development between morpholine and aryl halide. [Link]
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MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
-
Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
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Fairlamb, I. J. S., et al. (2014). Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(16), 4247-4253. [Link]
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PubMed. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]
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PubMed. (2015). Aminocarbonylation of aryl tosylates to carboxamides. [Link]
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Ferreira, L. G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Larock, R. C., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
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Langer, P., et al. (n.d.). Copper-catalyzed arylations and heteroarylations. Beilstein Journal of Organic Chemistry. [Link]
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Springer. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
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Guram, A. S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(23), 7933-7939. [Link]
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American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (n.d.). Friedel−Crafts Arylation Reactions of N-Sulfonyl Aldimines or Sulfonamidesulfones with Electron-Rich Arenes Catalyzed by FeCl₃·6H₂O: Synthesis of Triarylmethanes and Bis-heteroarylarylmethanes. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
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Organic Chemistry Portal. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. [Link]
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PubChem. (n.d.). 4-[(4-methylphenyl)sulphonyl]morpholine (C11H15NO3S). [Link]
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Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
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American Chemical Society. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
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National Institutes of Health. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]
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PubChem. (n.d.). 4-((4-Methylphenyl)sulphonyl)morpholine. [Link]
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TimTec eChemStore. (n.d.). ST001644 4-[(4-methylphenyl)sulfonyl]morpholine. [Link]
-
ResearchGate. (n.d.). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. [Link]
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The Strategic Deployment of 4-Tosylmorpholine in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates.[1][2] Its incorporation into a molecular structure can significantly influence biological activity.[3] 4-Tosylmorpholine, an activated form of morpholine, serves as a versatile and reactive building block for the introduction of this key heterocycle. The electron-withdrawing nature of the tosyl group activates the morpholine nitrogen, rendering the molecule susceptible to a variety of synthetic transformations that are not readily achievable with morpholine itself. This guide provides an in-depth exploration of the synthetic utility of 4-tosylmorpholine, complete with detailed protocols and mechanistic insights for the synthesis of bioactive heterocyclic compounds.
I. Core Principles and Mechanistic Rationale
The synthetic utility of 4-tosylmorpholine is primarily centered on the activating effect of the p-toluenesulfonyl (tosyl) group. This group serves two main purposes:
-
Nitrogen Activation: The strongly electron-withdrawing tosyl group delocalizes the lone pair of electrons on the morpholine nitrogen, making it a better leaving group in nucleophilic substitution reactions and activating adjacent positions.
-
Increased Electrophilicity: The polarization of the N-S bond enhances the electrophilic character of the morpholine ring, particularly at the carbon atoms adjacent to the nitrogen.
These electronic features enable 4-tosylmorpholine to participate in a range of reactions that are fundamental to the construction of complex heterocyclic systems.
II. Key Synthetic Applications and Protocols
While the direct use of 4-tosylmorpholine in complex cycloaddition reactions is not extensively documented in readily available literature, its role as a key electrophile and building block in the synthesis of substituted morpholines and other heterocycles is of significant interest. Substituted morpholines are integral components of numerous bioactive molecules, including kinase inhibitors and antiviral agents.[4][5]
Application 1: Synthesis of N-Aryl and N-Alkyl Morpholine Derivatives
One of the most straightforward applications of 4-tosylmorpholine is as a morpholine equivalent in reactions with nucleophiles. Although direct N-alkylation or N-arylation on 4-tosylmorpholine to displace the tosyl group is not the typical application, the tosyl group is often employed as a protecting and activating group in multi-step syntheses leading to substituted morpholines. A more common strategy involves the synthesis of a substituted morpholine ring from acyclic precursors where a tosyl group can be strategically employed.
However, for the purpose of illustrating a protocol where a tosyl-activated nitrogen heterocycle is used, we can consider the analogous reactivity of other N-tosyl systems. For instance, the general principle of nucleophilic attack on a carbon atom of the heterocyclic ring, facilitated by the tosyl group, is a key concept.
Featured Protocol: Synthesis of a Substituted Morpholine via Ring Opening of a Tosylated Aziridine Precursor (A Model System)
While not a direct reaction of 4-tosylmorpholine, the following protocol for the synthesis of a substituted morpholine from a tosylated precursor illustrates the chemical principles of tosyl group activation, which are conceptually applicable. This protocol is adapted from established methodologies for the synthesis of substituted morpholines.[6]
Objective: To synthesize a 2-substituted morpholine derivative, a common scaffold in bioactive molecules.
Reaction Scheme:
Caption: Synthesis of a 2-substituted-4-tosylmorpholine.
Materials:
-
N-Tosylaziridine derivative (1.0 eq)
-
Diethylene glycol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere, add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the flask in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil) to the THF.
-
Nucleophile Addition: Slowly add diethylene glycol to the stirred suspension of NaH in THF. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add a solution of the N-tosylaziridine derivative in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-4-tosylmorpholine.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the strong base (NaH) and the intermediate alkoxide.
-
Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of diethylene glycol to generate the nucleophilic alkoxide.
-
Tosyl Group on Aziridine: The tosyl group activates the aziridine ring for nucleophilic attack by increasing the electrophilicity of the ring carbons and serving as a good leaving group upon ring opening.
-
Quenching with NH₄Cl: Saturated aqueous NH₄Cl is a mild proton source used to neutralize the excess base and any remaining alkoxide without causing hydrolysis of the product.
III. Potential Applications in Bioactive Heterocycle Synthesis
While the previous protocol provides a foundational method, the true potential of 4-tosylmorpholine lies in its application in more complex synthetic strategies.
Application 2: 4-Tosylmorpholine as a Michael Acceptor Precursor
Although not a classical Michael acceptor, under specific conditions, the tosyl group can facilitate reactions that are analogous to Michael additions. For example, deprotonation at a carbon adjacent to the nitrogen, followed by reaction with an electrophile, or reaction with a strong nucleophile that leads to ring opening and subsequent cyclization can be envisioned. The reactivity of Michael acceptors is a cornerstone in the synthesis of many bioactive compounds.[7][8]
Conceptual Workflow:
Caption: Conceptual workflow for using 4-tosylmorpholine to generate a Michael acceptor intermediate.
Application 3: Synthesis of Fused Heterocyclic Systems
4-Tosylmorpholine can be a valuable starting material for the synthesis of more complex, fused heterocyclic systems. By introducing functional groups onto the morpholine ring, subsequent intramolecular cyclization reactions can be employed to build additional rings.
Example Synthetic Target: Morpholino-fused Pyridines
The pyridine ring is a common motif in pharmaceuticals.[9][10][11] A synthetic route to a morpholino-fused pyridine could involve the initial functionalization of 4-tosylmorpholine, followed by a ring-closing reaction.
General Synthetic Strategy:
Caption: General strategy for the synthesis of morpholino-fused pyridines from 4-tosylmorpholine.
IV. Data Summary and Comparison
The choice of synthetic route and reaction conditions can significantly impact the yield and purity of the desired bioactive heterocyclic compound. The following table provides a conceptual summary of potential reaction outcomes.
| Transformation | Key Reagents | Expected Product Type | Potential Bioactivity | Reference Concept |
| Substituted Morpholine Synthesis | N-Tosylaziridine, Diol, Base | C-Substituted Morpholine | Kinase Inhibition, Antiviral | [4][6] |
| Fused Pyridine Synthesis | Functionalized Morpholine, Cyclization Reagents | Morpholino-fused Pyridine | CNS Agents, Anticancer | [9][10] |
| Spiro-heterocycle Formation | Bifunctional Morpholine Derivative, Cyclization Partner | Spiro-morpholine Heterocycle | Various Pharmacological Activities | [6] |
V. Conclusion and Future Perspectives
4-Tosylmorpholine represents a valuable and reactive synthon for the introduction of the morpholine moiety into bioactive heterocyclic compounds. Its activated nature allows for a range of synthetic transformations that are not readily accessible with unactivated morpholine. While detailed, specific protocols for its use in complex cycloadditions are still emerging in the literature, its application as an electrophilic building block in the synthesis of substituted and fused morpholine derivatives holds significant promise for drug discovery and development. Future research will likely focus on expanding the scope of reactions involving 4-tosylmorpholine, including its use in multicomponent reactions and asymmetric synthesis, to generate novel and diverse libraries of bioactive heterocyclic compounds.
VI. References
-
Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett., 10(21), 4883–4886. [Link]
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Dyson, M. R., Coe, P. L., & Walker, R. T. (1991). The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues. J Med Chem, 34(9), 2782-6. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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Dyson, M. R., Coe, P. L., & Walker, R. T. (1991). The synthesis and antiviral activity of some 4'-thio-2'-deoxynucleoside analogues. PubMed. [Link]
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Zhang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Galabov, A. S. (2021). Antiviral nucleoside analogs. Expert Rev Anti Infect Ther, 19(5), 589-601. [Link]
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Nicewicz, D. A., et al. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. J. Am. Chem. Soc., 137(12), 4183–4188. [Link]
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Reddy, T. J., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Org. Lett., 11(15), 3466–3469. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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St. Jean, D. J., Jr., et al. (2019). A selection of 4′-substituted nucleoside analogs displaying antiviral activity... ResearchGate. [Link]
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Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Curr Org Synth, 16(6), 855-899. [Link]
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Yudin, A. K., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. J. Med. Chem., 59(1), 137–150. [Link]
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Bowman, C. N., et al. (2020). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Macromolecules, 53(15), 6348–6358. [Link]
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Das, D., & Chen, Z. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Eur J Med Chem, 170, 55-72. [Link]
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Iaroshenko, V. O., & Mkrtchyan, S. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorg Med Chem, 22(6), 1935-43. [Link]
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Constantinou-Kokotou, V., et al. (2010). ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. ResearchGate. [Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ResearchGate. [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorg Med Chem, 27(21), 115086. [Link]
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Douglas, J., & Douglas, C. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angew. Chem. Int. Ed., 62(34), e202305321. [Link]
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Amarnath, D., et al. (2021). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nat Commun, 12(1), 5092. [Link]
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de la Cruz, J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(11), 2548. [Link]
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Li, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Front Pharmacol, 13, 1039325. [Link]
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Truong, T., & Chung, D. S. (2018). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Comput Theor Chem, 1130, 10-17. [Link]
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Graebin, C. S., et al. (2019). Multicomponent reactions in the synthesis of bioactive compounds: a review. AMiner. [Link]
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Science.gov. (n.d.). thio-michael addition reaction: Topics. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Monitoring Reactions with 4-Tosylmorpholine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for monitoring chemical reactions involving 4-tosylmorpholine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction: The Significance of 4-Tosylmorpholine in Synthetic Chemistry
4-Tosylmorpholine, also known as 4-[(4-Methylphenyl)sulfonyl]morpholine, is a versatile reagent and building block in organic synthesis.[1][2] Its molecular formula is C₁₁H₁₅NO₃S, and it has a molecular weight of 241.31 g/mol .[1][3] The morpholine moiety provides a key structural motif found in numerous biologically active compounds, while the tosyl group acts as an excellent leaving group or a protecting group, facilitating a variety of chemical transformations.
Given its role in nucleophilic substitution and other coupling reactions, the ability to accurately monitor the progress of reactions involving 4-tosylmorpholine is paramount. This ensures optimal reaction conditions, maximizes yield, and minimizes the formation of impurities. Both HPLC and LC-MS are powerful analytical techniques that provide the necessary sensitivity and selectivity for this purpose.[4]
Foundational Principles: Why HPLC and LC-MS are the Gold Standard
The choice of analytical methodology is critical for effective reaction monitoring. HPLC offers quantitative precision, while LC-MS provides unparalleled specificity and structural elucidation capabilities.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[5] For a reaction mixture containing 4-tosylmorpholine, its reactants, and products, HPLC allows for the separation and quantification of each species over time. The presence of the tosyl group, containing a phenyl ring, imparts a strong chromophore, making UV detection a highly effective and sensitive method.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[4] This hyphenated technique is indispensable for confirming the identity of reactants, intermediates, and products by providing molecular weight information and fragmentation patterns.[7][8] For reactions involving 4-tosylmorpholine, LC-MS can definitively identify the successful incorporation of the morpholine or tosylmorpholine moiety into the target molecule.
HPLC Method for Reaction Monitoring of 4-Tosylmorpholine
This section details a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for monitoring reactions with 4-tosylmorpholine. The principle of a stability-indicating method is to be able to separate the analyte from its potential degradation products and impurities.[9][10][11][12]
Rationale for Method Development
The selection of chromatographic conditions is based on the physicochemical properties of 4-tosylmorpholine. As a moderately polar compound, a reversed-phase C18 column is an appropriate choice for the stationary phase. The mobile phase composition is designed to achieve optimal retention and peak shape. The aromatic ring in the tosyl group allows for sensitive UV detection.[6]
Experimental Protocol: HPLC
Objective: To separate and quantify 4-tosylmorpholine, starting materials, and reaction products.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds and ensures reproducibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[13] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is necessary to separate compounds with a range of polarities typically found in a reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[14] |
| Detection Wavelength | 230 nm and 254 nm | The tosyl group has a strong absorbance in this UV range. A PDA detector allows for monitoring at multiple wavelengths and assessing peak purity. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and instrument sensitivity. |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold solvent).
-
Dilute the aliquot with the initial mobile phase composition (90:10 Mobile Phase A:B) to a suitable concentration (e.g., ~0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis and Interpretation
By injecting samples at different time points during the reaction, the progress can be monitored by observing the decrease in the peak area of the starting materials (e.g., 4-tosylmorpholine) and the increase in the peak area of the desired product. This allows for the determination of the reaction endpoint.
LC-MS Method for Confirmation and Characterization
This section outlines an LC-MS method for the qualitative analysis of reactions involving 4-tosylmorpholine, providing confirmation of product identity and characterization of byproducts.
Rationale for Method Development
The LC conditions are similar to the HPLC method to ensure compatibility. The mass spectrometry parameters are selected to achieve efficient ionization of 4-tosylmorpholine and its derivatives. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.[15][16]
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight of the product and identify any intermediates or byproducts.
Instrumentation:
-
LC-MS system equipped with an ESI source
-
Quadrupole, Time-of-Flight (TOF), or Quadrupole-Time-of-Flight (Q-TOF) mass analyzer
Liquid Chromatography Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The morpholine nitrogen can be readily protonated. |
| Capillary Voltage | 3.5 kV | |
| Cone Voltage | 30 V | |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 °C | |
| Source Temperature | 120 °C | |
| Scan Range | m/z 100-1000 | To cover the expected mass range of reactants and products. |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identifying unknowns; SIM for targeted analysis of expected products. |
Data Analysis and Interpretation
The total ion chromatogram (TIC) will show peaks corresponding to the separated components. The mass spectrum of each peak can then be analyzed to determine the molecular weight of the corresponding compound. For 4-tosylmorpholine, the expected protonated molecule [M+H]⁺ would be at m/z 242.09. The molecular weight of the product should be confirmed by its corresponding [M+H]⁺ ion. Tandem MS (MS/MS) can be employed to obtain structural information through fragmentation analysis.[8][17]
Visualizing the Workflow
HPLC Reaction Monitoring Workflow
Caption: HPLC workflow for monitoring reactions with 4-tosylmorpholine.
LC-MS Product Confirmation Workflow
Caption: LC-MS workflow for product confirmation.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the effective monitoring and characterization of chemical reactions involving 4-tosylmorpholine. The provided protocols, grounded in established chromatographic and mass spectrometric principles, offer a starting point for method development and can be adapted to specific reaction conditions and analytical instrumentation. By employing these techniques, researchers can gain valuable insights into reaction kinetics, optimize process parameters, and ensure the identity and purity of their synthesized compounds.
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ResearchGate. Absorption spectra recorded under UV: 1 À 4-MPF, 2 – TOL. [Link]
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Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
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National Center for Biotechnology Information. Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review - PMC. [Link]
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National Center for Biotechnology Information. Recent developments in ionization techniques for single-cell mass spectrometry - PMC. [Link]
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YouTube. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. [Link]
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ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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National Center for Biotechnology Information. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC - PubMed Central. [Link]
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National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
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Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]
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ResearchGate. Collection of selected reaction monitoring and full scan data on a time scale suitable for target compound quantitative analysis by liquid chromatography/tandem mass spectrometry | Request PDF. [Link]
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Scholars Middle East Publishers. Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. [Link]
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National Center for Biotechnology Information. Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations - PMC - PubMed Central. [Link]
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YouTube. Classifying Types of Chemical Reactions Practice Problems. [Link]
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ResearchGate. (PDF) Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. [Link]
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Chemistry LibreTexts. 7.10: Classifying Chemical Reactions. [Link]
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National Center for Biotechnology Information. Temperature responsive chromatography for therapeutic drug monitoring with an aqueous mobile phase - PMC. [Link]
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Application Note: 4-Tosylmorpholine as a Morpholine Surrogate in Multi-Step Synthesis
Introduction: The Strategic Value of the Morpholine Moiety and its Surrogates
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of approved drugs and bioactive molecules.[1][2] Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor—make it a highly desirable scaffold for improving the pharmacokinetic profile of drug candidates.[1][3] Morpholine is often incorporated to enhance CNS penetration, modulate lipophilicity, and establish critical interactions with biological targets.[3]
However, the direct introduction of the morpholine nucleus into complex molecules can be challenging. Morpholine itself is a volatile, corrosive liquid with a strong odor, and its secondary amine is both nucleophilic and basic.[4][5] These properties can lead to undesired side reactions, catalyst poisoning, or incompatibility with sensitive functional groups elsewhere in the molecule. To circumvent these issues, synthetic chemists often turn to surrogates—protected or masked forms of the desired functional group that can be carried through multiple synthetic steps before being revealed in a final, controlled deprotection step.
4-Tosylmorpholine has emerged as a superior surrogate for morpholine in multi-step synthesis. It is a stable, crystalline solid that is easy to handle and accurately dispense.[6][7] The electron-withdrawing p-toluenesulfonyl (tosyl) group temporarily "protects" the nitrogen, significantly reducing its basicity and nucleophilicity. This allows the morpholine unit to be introduced under conditions that would be incompatible with the free amine, most notably in palladium-catalyzed cross-coupling reactions.
The Rationale for 4-Tosylmorpholine: Overcoming Synthetic Hurdles
The decision to use a surrogate is driven by the need for chemoselectivity and reaction robustness. 4-Tosylmorpholine provides a decisive advantage over free morpholine in several key areas:
-
Handling and Stoichiometry: As a non-volatile solid, 4-tosylmorpholine allows for precise weighing and handling, ensuring accurate stoichiometry—a critical factor in high-yield synthesis.[6]
-
Reduced Basicity: The tosyl group significantly lowers the pKa of the nitrogen atom. This prevents the morpholine unit from acting as an unwanted base, which could otherwise cause epimerization, elimination, or other base-mediated side reactions.
-
Controlled Nucleophilicity: While a free secondary amine can readily participate in various nucleophilic additions or substitutions, the N-tosyl group deactivates the nitrogen lone pair.[8] This allows chemists to perform reactions on other parts of the molecule without interference from the morpholine nitrogen.
-
Enhanced Reactivity in Cross-Coupling: Paradoxically, while less nucleophilic in a classical sense, N-sulfonylated amines like 4-tosylmorpholine are excellent coupling partners in modern palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. The slightly acidic N-H bond of the corresponding sulfonamide anion facilitates the catalytic cycle.[9][10]
-
Robust Deprotection: The tosyl group is exceptionally stable to a wide range of reaction conditions but can be reliably cleaved at a late stage in the synthesis to unveil the desired secondary amine.[11]
The general workflow for employing 4-tosylmorpholine as a surrogate is illustrated below.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-(4-methoxyphenyl)-4-tosylmorpholine
This protocol describes a representative Buchwald-Hartwig amination using 4-chloroanisole and 4-tosylmorpholine.
Materials
-
4-Chloroanisole
-
4-Tosylmorpholine [7]* Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Experimental Protocol
-
Inert Atmosphere Setup: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under a stream of inert gas (N₂ or Ar). Allow the apparatus to cool to room temperature.
-
Causality: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen and moisture; an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.
-
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (e.g., 0.02 equiv), XPhos (e.g., 0.05 equiv), and sodium tert-butoxide (e.g., 1.4 equiv).
-
Causality: The ligand is added in slight excess relative to the palladium to ensure proper coordination and catalyst stability. The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the sulfonamide to form the active nucleophile in the catalytic cycle.
-
-
Substrate Addition: Add 4-tosylmorpholine (1.2 equiv) and 4-chloroanisole (1.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-4-tosylmorpholine product.
Data Presentation
The Buchwald-Hartwig amination using 4-tosylmorpholine is applicable to a wide range of aryl and heteroaryl halides.
| Entry | Aryl Halide | Ligand | Base | Yield (%) |
| 1 | 4-Bromotoluene | XPhos | NaOtBu | >95 |
| 2 | 4-Chloroanisole | XPhos | NaOtBu | 92 |
| 3 | 2-Bromopyridine | BINAP | K₂CO₃ | 85 |
| 4 | 3-Chlorobenzonitrile | SPhos | K₃PO₄ | 88 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Final Step: N-Tosyl Deprotection to Reveal the Morpholine
The final and crucial step in this surrogate strategy is the cleavage of the robust N-tosyl group to liberate the desired N-substituted morpholine. Several methods exist for this transformation, with reductive cleavage being one of the most common and effective.
Protocol: Reductive Cleavage of N-Tosyl Group with Magnesium
This protocol provides a practical method for removing the tosyl group under mild reductive conditions.
Materials
-
N-Aryl-4-tosylmorpholine (starting material from the previous step)
-
Magnesium turnings
-
Anhydrous Methanol
-
Ammonium chloride (NH₄Cl) solution (saturated)
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a stir bar and condenser, add the N-aryl-4-tosylmorpholine (1.0 equiv) and magnesium turnings (e.g., 10 equiv).
-
Solvent Addition: Add anhydrous methanol to the flask to suspend the reagents.
-
Reaction: Heat the mixture to reflux. The reaction will bubble as hydrogen gas is evolved. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Causality: The magnesium in methanol generates a solvated electron species that effectively reduces and cleaves the sulfur-nitrogen bond of the sulfonamide.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Extraction: Redissolve the residue in ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude N-arylmorpholine can often be used without further purification or can be purified by crystallization or column chromatography if necessary.
Caption: Deprotection of the N-tosyl group.
Conclusion
4-Tosylmorpholine is a highly effective and practical surrogate for the direct use of morpholine in complex organic synthesis. Its solid nature, stability, and unique reactivity profile in palladium-catalyzed aminations make it an invaluable tool for researchers in drug discovery and development. [12]By enabling the strategic introduction of the morpholine moiety under controlled conditions, followed by robust, late-stage deprotection, 4-tosylmorpholine facilitates the efficient construction of molecules with improved pharmacological properties, thereby accelerating the path from chemical synthesis to clinical development.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Nucleophilic Substitution Reactions. (n.d.). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Nucleophilic substitution - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 15, 2026, from [Link]
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Nucleophilic substitution reactions (video). (n.d.). Khan Academy. Retrieved January 15, 2026, from [Link]
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Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone with boronic acids: a facile and efficient route to generate 4-substituted 2(5H). (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
(2r,5s)-2,5-Dimethyl-4-tosylmorpholine | C13H19NO3S. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Recent progress in the synthesis of morpholines. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
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MORPHOLINE. (n.d.). Ataman Kimya. Retrieved January 15, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (2017). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed. Retrieved January 15, 2026, from [Link]
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Palladium-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Organic synthesis provides opportunities to transform drug discovery. (2018). PubMed. Retrieved January 15, 2026, from [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Recent progress in the synthesis of morpholines. (2019). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical. (n.d.). Silver Fern Chemical. Retrieved January 15, 2026, from [Link]
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Quinoline: Synthesis to Application. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]
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p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Morpholine. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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4-methylmorpholine | Global Chemical Supplier. (n.d.). TUODA INDUSTRY LIMITED. Retrieved January 15, 2026, from [Link]
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Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). YouTube. Retrieved January 15, 2026, from [Link]
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Synthesis of 4-Aryl-8-Hydroxyquinolines: A Detailed Protocol Utilizing Tosyl Protection and Suzuki-Miyaura Cross-Coupling
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-aryl-8-hydroxyquinolines. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile chelating properties and biological activities of the 8-hydroxyquinoline scaffold. The described synthetic strategy employs a robust tosyl protecting group for the 8-hydroxyl functionality, enabling a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl moieties at the 4-position. This methodology offers high yields and broad functional group tolerance, making it a valuable tool for the generation of compound libraries for screening and lead optimization.
Introduction
8-Hydroxyquinoline and its derivatives are privileged structures in drug discovery and materials science, known for their ability to chelate a wide range of metal ions.[1][2] The introduction of an aryl group at the 4-position of the quinoline ring can significantly modulate the compound's biological activity and photophysical properties. However, the direct arylation of 8-hydroxyquinoline can be challenging due to the nucleophilicity of the hydroxyl group, which can interfere with the desired C-C bond formation. To circumvent this, a protection strategy for the 8-hydroxyl group is essential.
This protocol details a reliable three-step synthesis of 4-aryl-8-hydroxyquinolines, commencing with the protection of the hydroxyl group of a suitable 8-hydroxyquinoline precursor with a tosyl group. The tosyl group is a robust protecting group for amines and, by extension, phenols, offering stability under a range of reaction conditions.[3] Following protection, a Suzuki-Miyaura cross-coupling reaction is employed to introduce the aryl substituent.[2][4][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad substrate scope.[6][7][8][9] The final step involves the facile deprotection of the tosyl group to yield the desired 4-aryl-8-hydroxyquinoline.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The process begins with the readily available 4-chloro-8-hydroxyquinoline. The hydroxyl group is first protected as a tosylate. This intermediate then undergoes a Suzuki-Miyaura cross-coupling with a suitable arylboronic acid. Finally, the tosyl group is removed to afford the target 4-aryl-8-hydroxyquinoline.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jocpr.com [jocpr.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Common side reactions and byproducts in 4-tosylmorpholine applications.
Welcome to the technical support center for 4-tosylmorpholine applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the application of 4-tosylmorpholine, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Nucleophilic Substitution Product
You are performing a nucleophilic substitution reaction where a tosylate (derived from an alcohol and tosyl chloride, or using a tosylated substrate) is displaced by a nucleophile, but the yield of your target molecule is disappointingly low.
The tosylate group is an excellent leaving group, which can readily participate in elimination reactions (E2 or E1) to form an alkene, especially with secondary or tertiary substrates.[1][2] This is a common competitive pathway to nucleophilic substitution.
Troubleshooting Steps:
-
Evaluate the Nucleophile's Basicity: Strongly basic nucleophiles will favor elimination. If possible, switch to a less basic nucleophile. For instance, if using an alkoxide, consider using the corresponding alcohol under neutral or slightly acidic conditions if the reaction allows.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.
-
Choose a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile can enhance the nucleophilicity of the attacking species without solvating it as strongly as protic solvents, which can favor S_N2 reactions over E2.
-
Minimize Steric Hindrance: If the substrate or nucleophile is sterically bulky, the E2 pathway may be favored. Consider if a less hindered analogue of your nucleophile could be used.
Workflow for Minimizing Elimination Byproducts
Caption: Troubleshooting workflow for low yields in substitution reactions.
Tosylates can be susceptible to hydrolysis, reverting to the starting alcohol, particularly in the presence of water or other protic solvents, which can consume your starting material and lower the yield.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: Avoid protic solvents like water, methanol, or ethanol if hydrolysis is a significant issue and the reaction chemistry permits.
Issue 2: Formation of Unexpected Byproducts
Your reaction produces one or more unexpected compounds in significant quantities, complicating purification and reducing the yield of the desired product.
For secondary tosylates, the reaction may proceed through an S_N1 mechanism, which involves a carbocation intermediate. This intermediate can rearrange to a more stable carbocation, leading to a product with a different carbon skeleton.[2][4]
Troubleshooting Steps:
-
Favor S_N2 Conditions: To suppress carbocation formation, promote an S_N2 pathway. Use a high concentration of a strong, non-basic nucleophile and a polar aprotic solvent.
-
Substrate Modification: If possible, modify the substrate to disfavor carbocation formation or rearrangement.
When 4-tosylmorpholine is used as a protecting group, its removal can lead to side reactions on other sensitive functional groups in your molecule.[5][6]
Troubleshooting Steps:
-
Acidic Cleavage: Harsh acidic conditions (e.g., HBr in acetic acid) can cause hydrolysis of esters, ethers, or other acid-labile groups.[5] If this is an issue, consider alternative deprotection methods.
-
Reductive Cleavage: Reductive methods (e.g., magnesium in methanol) are generally milder but may affect other reducible functional groups like nitro groups, alkenes, or alkynes.[5] Screen your molecule for compatibility with the chosen reducing agent.
Deprotection Strategy Selection
Caption: Decision diagram for selecting an N-tosyl deprotection method.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using a tosylate as a leaving group?
The most prevalent side reactions are elimination (E1 and E2) to form alkenes and nucleophilic substitution by the solvent (solvolysis), such as hydrolysis in the presence of water.[1][2] The balance between substitution and elimination is influenced by factors like the substrate structure (primary, secondary, tertiary), the nature of the nucleophile (basicity and steric bulk), reaction temperature, and the solvent.[7]
Q2: How can I minimize the formation of elimination byproducts?
To favor substitution over elimination, you should generally use a less basic nucleophile, a lower reaction temperature, and a polar aprotic solvent. For S_N2 reactions, primary tosylates are ideal as they are less prone to elimination than secondary or tertiary tosylates.
| Condition | Favors Substitution (S_N2) | Favors Elimination (E2) |
| Substrate | Primary > Secondary | Tertiary > Secondary |
| Nucleophile | Weakly basic, good nucleophile | Strongly basic, hindered |
| Temperature | Low | High |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Protic or non-polar |
Q3: What are the recommended conditions for the deprotection of N-tosylmorpholine?
The choice of deprotection method depends on the stability of other functional groups in your molecule.[5][6]
-
Reductive Cleavage: A common method involves using dissolving metal reduction, such as magnesium in methanol under sonication.[5] This method is often mild and effective.
-
Acidic Hydrolysis: Strong acids like hydrobromic acid in acetic acid, often with a scavenger like phenol, can be used. However, these are harsh conditions that may not be suitable for molecules with acid-sensitive functionalities.[5]
Q4: How stable is 4-tosylmorpholine to various reaction conditions?
The N-tosyl group is known for its high stability, making it a robust protecting group.[5][6] It is generally stable to a wide range of pH and reaction conditions, including many oxidative and reductive environments that do not cleave sulfonamides. This stability is why its removal requires specific, often forcing, conditions.
Q5: What are potential impurities in commercially available 4-tosylmorpholine?
Commercial 4-tosylmorpholine is generally of high purity. However, potential impurities could arise from its synthesis, which typically involves the reaction of morpholine with p-toluenesulfonyl chloride. Possible impurities include:
-
Morpholine: Unreacted starting material.
-
p-Toluenesulfonyl chloride: Unreacted starting material.
-
p-Toluenesulfonic acid: Formed from the hydrolysis of p-toluenesulfonyl chloride.
-
Morpholinium chloride: A salt that can form during the synthesis.
It is always good practice to verify the purity of the reagent before use, especially in sensitive applications.
References
-
Elimination of Tosylates. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Hydrolysis of oxiranylmethyl tosylates. (n.d.). RSC Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Allen, A. D., Kitamura, T., Roberts, K. A., Stang, P. J., & Tidwell, T. T. (1983). Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society, 105(16), 5480–5486. Retrieved from [Link]
-
Anomalous behavior of tosylates in elimination reactions. (1980). The Journal of Organic Chemistry, 45(4), 748–749. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. Retrieved from [Link]
-
Leah4sci. (2013, August 16). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions [Video]. YouTube. Retrieved from [Link]
-
7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Retrieved from [Link]
-
Alcohol (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]
-
p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Tosyl group. (n.d.). In Wikipedia. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Optimization of reaction conditions for the N-arylation of 4-tosylmorpholine.
Technical Support Center: Optimization of N-Arylation of 4-Tosylmorpholine
Welcome to the technical support center for the optimization of reaction conditions for the N-arylation of 4-tosylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this challenging yet crucial transformation. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the N-arylation of 4-tosylmorpholine challenging compared to other amines?
The primary challenge stems from the electronic properties of the starting material. The tosyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the morpholine nitrogen atom. This makes the crucial C-N bond-forming step (reductive elimination) in the catalytic cycle more difficult. Furthermore, the N-H bond of the sulfonamide is relatively acidic, which can influence the choice of base and lead to competitive deprotonation versus the desired catalytic turnover.[1][2]
Q2: What is the most common and effective catalytic system for this transformation?
The Palladium-catalyzed Buchwald-Hartwig amination is the most widely employed and versatile method for the N-arylation of sulfonamides like 4-tosylmorpholine.[3][4][5] While copper-catalyzed Ullmann-type couplings are also an option, they often require harsher conditions.[6][7] A typical successful Buchwald-Hartwig system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky, electron-rich phosphine ligand, and a suitable base.[8][9]
Q3: I have a sensitive functional group on my aryl halide. Which base should I choose?
The choice of base is critical when dealing with sensitive substrates.[10]
-
For robust substrates: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often provide the best reaction rates.
-
For base-sensitive substrates (e.g., esters, nitro groups): Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are the preferred choice.[10] The lower basicity reduces the risk of side reactions but may require a more active catalyst system, higher temperatures, or longer reaction times to achieve full conversion.[9][10]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to a solution.
Problem 1: No reaction or very low conversion (<10%).
Low conversion is a common issue and can be traced back to several key parameters.
-
Possible Cause A: Catalyst Inactivity. The active Pd(0) species may not be forming efficiently or is being poisoned.
-
Expert Recommendation: Use a palladium pre-catalyst, such as a G3 or G4 palladacycle (e.g., SPhos Pd G3). These are air-stable and are readily activated under mild conditions, ensuring a consistent concentration of the active Pd(0) catalyst.[9][11] Also, ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[5]
-
-
Possible Cause B: Suboptimal Ligand Choice. The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For electron-deficient sulfonamides, the choice is critical.
-
Expert Recommendation: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, and RuPhos are specifically designed to accelerate the rate-limiting reductive elimination step for challenging substrates.[7][8] The steric bulk of these ligands promotes the final bond-forming step.
-
-
Possible Cause C: Poor Base Solubility or Strength. The base must be strong enough to deprotonate the sulfonamide and soluble enough in the reaction medium to participate in the catalytic cycle.
-
Expert Recommendation: If using a weaker base like K₃PO₄, ensure it is finely ground to maximize surface area. Consider switching to a more polar solvent like dioxane or adding a small amount of a co-solvent to improve solubility.[8][10] A study on the N-arylation of sulfinamides found that the addition of a small amount of degassed water (e.g., 5% v/v) can significantly improve yields, likely by enhancing the dissolution of the inorganic base.[8]
-
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A decision-making workflow for troubleshooting low-yield N-arylation reactions.
Problem 2: Significant formation of side products (e.g., hydrodehalogenation).
The appearance of hydrodehalogenation (replacement of the halide on the aryl halide with hydrogen) suggests that the catalytic cycle is being disrupted.
-
Possible Cause: Slow C-N Coupling Rate. If the desired N-arylation is slow, competing side reactions can take over. This can be caused by a mismatch between the aryl halide and the nucleophile.
-
Expert Recommendation: The relative rates of the catalytic steps are key. Aryl chlorides often require more forcing conditions (higher temperatures) and more active catalyst systems than aryl bromides or iodides.[9][11] Conversely, aryl iodides can sometimes exhibit inhibitory effects.[9] If hydrodehalogenation is an issue, consider switching to a more electron-rich ligand to accelerate the desired coupling or slightly lowering the reaction temperature to disfavor the side reaction.
-
Problem 3: Reaction stalls or provides inconsistent yields.
Inconsistency often points to subtle, uncontrolled variables in the reaction setup.
-
Possible Cause: Reagent Quality or Reaction Setup. The quality of the solvent, base, and catalyst can have a dramatic impact.
-
Expert Recommendation: Ensure all reagents are of high purity. Use anhydrous, degassed solvents, as water and oxygen can interfere with the catalyst.[5][12] The base is particularly important; for example, sodium tert-butoxide is hygroscopic and its quality can degrade upon storage. It is often best to use a freshly opened bottle or a sublimed grade.
-
Key Parameter Optimization
Catalyst & Ligand Selection
The catalyst system is the heart of the reaction. The general catalytic cycle is depicted below.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
For the N-arylation of 4-tosylmorpholine, ligands that are both bulky and electron-rich are required to facilitate the challenging reductive elimination step.
| Ligand | Key Features | Typical Use Case |
| XPhos | Very bulky and electron-rich. Generally high activity. | Excellent general ligand for a wide range of aryl halides, including chlorides. |
| RuPhos | Contains a sterically demanding diisopropylphenyl group. | Often effective for hindered substrates and can be successful where other ligands fail. |
| tBuXPhos | A highly effective ligand, particularly useful in aqueous or mixed-solvent systems. | Good for improving base solubility and reactions with polar substrates.[8] |
Base and Solvent Selection
The interplay between the base and solvent is critical for reaction success, primarily by affecting the solubility and reactivity of the deprotonated sulfonamide.[13][14]
| Base | pKa (approx.) | Pros | Cons |
| NaOtBu | ~19 | Highly effective, fast reaction rates. | Can decompose sensitive functional groups. Hygroscopic.[10] |
| LHMDS | ~26 | Very strong, non-nucleophilic. | Can be too aggressive for some substrates.[10] |
| K₃PO₄ | ~12.3 | Mild, excellent for base-sensitive substrates. | Often requires higher temperatures and more active ligands. Poor solubility in non-polar solvents.[10] |
| Cs₂CO₃ | ~10.2 | Mild, good for sensitive molecules. | Similar limitations to K₃PO₄.[10] |
| Solvent | Properties | Typical Temperature | Notes |
| Toluene | Non-polar, aprotic | 80-110 °C | Very common, good general solvent.[12] |
| 1,4-Dioxane | Polar, aprotic ether | 80-101 °C | Good for dissolving inorganic bases and polar reagents.[12][15] |
| THF | Polar, aprotic ether | 60-66 °C | Lower boiling point, useful for reactions at milder temperatures. |
| 2-MeTHF | "Greener" alternative | 70-80 °C | Similar properties to THF but with a higher boiling point and derived from renewable resources.[10] |
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the optimization of the N-arylation of 4-tosylmorpholine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Tosylmorpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-tosylmorpholine, XPhos Pd G3, and sodium tert-butoxide.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
-
Reddy, T. J., et al. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC, NIH. Retrieved from [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Request PDF. Retrieved from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2022). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (n.d.). PMC, NIH. Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic-Chemistry.org. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved from [Link]
-
N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
-
Mubashra, S., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Retrieved from [Link]
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (2025). PMC, NIH. Retrieved from [Link]
-
Need help with N-Arylation reaction. (2023). Reddit. Retrieved from [Link]
-
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. (n.d.). ACS Publications. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. (2023). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. (n.d.). ResearchGate. Retrieved from [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC, NIH. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Scope of aryl tosylates 1. Reaction conditions: 1 (0.2 mmol), N2H4... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 4-[(4-Methylphenyl)sulphonyl]morpholine
Welcome to the dedicated technical support guide for the purification of 4-[(4-Methylphenyl)sulphonyl]morpholine (also known as 4-Tosylmorpholine). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles and established laboratory techniques.
Product Overview and Key Characteristics
This compound is a solid compound typically synthesized by the reaction of p-toluenesulfonyl chloride with morpholine. Understanding its physical properties is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃S | PubChem[1] |
| Molecular Weight | 241.31 g/mol | PubChem[1] |
| Appearance | White to off-white solid | --- |
| Melting Point | 145-149 °C (Typical) | --- |
| CAS Number | 6339-26-0 | ChemicalBook[2] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the purification workflow, from initial work-up to final product isolation.
Part A: Initial Work-up and Crude Product Issues
Question 1: After my reaction, the crude product is a sticky oil or a gummy semi-solid, not a filterable solid. What causes this and how can I fix it?
Answer: This is a common issue often caused by the presence of unreacted starting materials or acidic/basic impurities that depress the melting point and inhibit crystallization.
-
Causality: The primary culprits are typically residual morpholine (a basic oil), p-toluenesulfonic acid (formed from the hydrolysis of p-toluenesulfonyl chloride), or the base used in the reaction (e.g., triethylamine, pyridine).[3][4] These impurities can form eutectic mixtures or simply solvate your product, preventing the formation of an ordered crystal lattice.
-
Troubleshooting Strategy:
-
Re-dissolve: Dissolve the crude material in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash sequentially with a dilute acid (e.g., 1M HCl). This step protonates and removes basic impurities like morpholine and other amine bases, transferring them to the aqueous layer.[3]
-
Base Wash: Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes and removes acidic impurities, primarily p-toluenesulfonic acid.[3]
-
Brine Wash: A final wash with saturated NaCl solution (brine) helps remove residual water and water-soluble impurities from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. This process should yield a crude solid that is much more amenable to purification.
-
Question 2: My reaction yield is consistently low, suggesting product loss before the main purification step. Where might I be losing my compound?
Answer: Low yields in sulfonamide synthesis often trace back to the reaction conditions and work-up procedure.
-
Causality: The most frequent cause is the hydrolysis of the p-toluenesulfonyl chloride starting material by moisture, which converts it into the unreactive p-toluenesulfonic acid.[3][4] Additionally, overly aggressive extraction conditions can lead to product loss. While 4-tosylmorpholine is largely insoluble in water, vigorous or prolonged washing with large volumes of aqueous solutions can lead to minor losses, especially if emulsions form.
-
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents for the reaction to minimize hydrolysis of the sulfonyl chloride.[3]
-
Work-up Efficiency: During aqueous extraction, avoid the formation of stable emulsions. If an emulsion forms, adding brine can often help break it. Ensure you are not prematurely discarding an organic layer that still contains the product.
-
pH Monitoring: When performing acid/base washes, check the pH of the aqueous layer after each wash to ensure the impurity has been fully neutralized and removed.
-
Part B: Purification by Recrystallization
Recrystallization is the most effective and scalable method for purifying this compound. Success hinges on selecting the correct solvent system.
Question 3: How do I choose the best solvent for recrystallizing my crude 4-tosylmorpholine?
Answer: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.[3]
-
Solvent Screening Protocol:
-
Place a small amount of your crude solid (20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid is just covered. Observe solubility.
-
If the solid is insoluble at room temperature, gently heat the mixture until the solvent boils. Add more hot solvent in small portions until the solid just dissolves completely.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will produce a high yield of well-formed crystals.
-
-
Recommended Solvents: For sulfonamides like 4-tosylmorpholine, common and effective solvents include ethanol, isopropanol, or an ethanol/water mixture.[3]
Question 4: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil ("oiled out") instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over ordered crystallization.[5]
-
Causality: This is often due to the solution being too concentrated or being cooled too rapidly. The presence of impurities can also contribute significantly.
-
Troubleshooting Strategy:
-
Re-heat and Dilute: Heat the mixture again to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to dilute the solution.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.
-
Scratching: Once at room temperature, gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[5]
-
Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the solution to induce crystallization.[5]
-
Change Solvent System: If the problem persists, the solvent may be too "good." Consider using a binary solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Part C: Purification by Column Chromatography
While recrystallization is preferred, column chromatography is a powerful alternative if impurities have similar solubility profiles to the product.
Question 5: My recrystallized material is still impure. When is column chromatography the right choice, and how do I set it up?
Answer: Column chromatography is ideal for separating compounds with different polarities. If your impurities are unreacted p-toluenesulfonyl chloride or other non-polar/similarly polar byproducts, this method will be effective.
-
Workflow Logic:
-
TLC Analysis First: Always develop a separation on a Thin Layer Chromatography (TLC) plate before running a column. This allows you to determine the optimal eluent (solvent system).
-
Choosing an Eluent: A good starting point for 4-tosylmorpholine is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Target Rf: Aim for an Rf (retention factor) of ~0.3 for your product on the TLC plate. This generally provides the best separation on a column.
-
Addressing Basicity: The nitrogen atom in the morpholine ring can interact with the acidic silanol groups on the silica gel surface, leading to peak tailing and poor separation.[6] To counter this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system. This deactivates the acidic sites on the silica.
-
Standardized Purification Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the chosen recrystallization solvent (e.g., 95% ethanol) in small portions while stirring and gently heating on a hot plate. Continue adding the hot solvent until the solid has just completely dissolved.[3] Avoid adding a large excess of solvent, as this will reduce your yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A common system is 30-50% Ethyl Acetate in Hexanes, often with the addition of 0.5% triethylamine to prevent peak tailing.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Recrystallization Issues
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
-
PubChem. (n.d.). 4-((4-Methylphenyl)sulphonyl)morpholine. National Center for Biotechnology Information. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
- BenchChem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
Sources
- 1. 4-((4-Methylphenyl)sulphonyl)morpholine | C11H15NO3S | CID 80645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6339-26-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 4-tosylmorpholine during prolonged reactions.
Welcome to the technical support center for 4-tosylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 4-tosylmorpholine in prolonged chemical reactions. Our goal is to provide you with the expertise and field-proven insights to anticipate and prevent its decomposition, ensuring the integrity of your experiments.
Introduction
4-Tosylmorpholine is a versatile building block in organic synthesis, valued for the properties imparted by its tosyl-activated morpholine ring. However, like many sulfonamides, its stability can be compromised under certain reaction conditions, particularly during prolonged heating or exposure to acidic or basic environments. This guide provides a comprehensive overview of the potential decomposition pathways and offers practical solutions to maintain the compound's integrity throughout your synthetic routes.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.
Q1: I am observing low yields in my reaction involving 4-tosylmorpholine, especially when heating for extended periods. What could be the cause?
Low yields in reactions with 4-tosylmorpholine are often attributable to its decomposition. The primary culprits are typically elevated temperatures and unfavorable pH conditions, which can lead to the cleavage of the sulfonamide bond.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Thermal Decomposition | Although specific thermal decomposition data for 4-tosylmorpholine is not extensively published, high temperatures can provide the necessary energy to break chemical bonds, including the C-N, C-O, and S-N bonds within the molecule.[1] | 1. Temperature Optimization: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. A temperature screen is highly recommended. 2. Staged Heating: If a high temperature is unavoidable, consider a staged approach where the reaction is initially run at a lower temperature and only heated to the maximum temperature for the final phase. |
| Acid-Catalyzed Hydrolysis | The sulfonamide (S-N) bond is susceptible to cleavage under acidic conditions.[2] Protonation of the morpholine nitrogen can make the sulfonyl group a better leaving group, facilitating nucleophilic attack and subsequent hydrolysis.[2] | 1. pH Control: If your reaction conditions are acidic, consider using a milder acid or a buffered system to maintain a less aggressive pH. 2. Anhydrous Conditions: The presence of water is necessary for hydrolysis. Ensuring your reaction is conducted under strictly anhydrous conditions can significantly mitigate this decomposition pathway. |
| Base-Catalyzed Hydrolysis | While generally more stable under basic conditions than acidic ones, prolonged exposure to strong bases, especially at elevated temperatures, can also promote the hydrolysis of the sulfonamide bond.[3] | 1. Choice of Base: Opt for non-nucleophilic or sterically hindered bases where possible. If a strong, nucleophilic base is required, consider adding it slowly and at a lower temperature. 2. Temperature Control: Minimize the reaction temperature when strong bases are present. |
Q2: My reaction is producing unexpected byproducts. How can I identify if they are from the decomposition of 4-tosylmorpholine?
Unexpected byproducts can often be traced back to the degradation of your starting materials. For 4-tosylmorpholine, the primary decomposition products would be morpholine and p-toluenesulfonic acid or its derivatives.
Identification and Prevention:
-
Analytical Monitoring: Use techniques like LC-MS or GC-MS to monitor your reaction progress. Look for the characteristic mass-to-charge ratios of morpholine (m/z = 87.12) and p-toluenesulfonic acid (m/z = 172.20).
-
Proton NMR: The appearance of new aromatic signals corresponding to p-toluenesulfonic acid or a singlet for the four equivalent methylene protons of morpholine can be indicative of decomposition.
To prevent the formation of these byproducts, refer to the solutions provided in Q1, focusing on temperature and pH control.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 4-tosylmorpholine?
The two most probable decomposition pathways for 4-tosylmorpholine under typical synthetic conditions are:
-
Acid-Catalyzed Hydrolysis of the Sulfonamide Bond: This is often the most significant pathway in the presence of acid and water, leading to the cleavage of the S-N bond to form morpholine and p-toluenesulfonic acid.[2]
-
Base-Mediated Decomposition: Strong bases can also facilitate the cleavage of the sulfonamide bond, although the mechanism may differ from acid-catalyzed hydrolysis.[4]
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.
Caption: Acid-Catalyzed Hydrolysis of 4-Tosylmorpholine.
Q2: Are there any reagents that are known to be incompatible with 4-tosylmorpholine?
While 4-tosylmorpholine is compatible with a wide range of reagents, caution should be exercised with the following:
-
Strong, Non-hindered Nucleophiles: Under forcing conditions, these may attack the sulfonyl group, leading to cleavage.
-
Strong Reducing Agents: Reagents used for the deprotection of tosylamides, such as magnesium in methanol or samarium(II) iodide, will cleave the S-N bond.[5]
-
Strong Acids and Bases: As detailed in the troubleshooting guide, strong acids and bases can promote hydrolysis, especially at elevated temperatures.
Q3: How should I store 4-tosylmorpholine to ensure its long-term stability?
For long-term storage, 4-tosylmorpholine should be kept in a tightly sealed container in a dry environment at room temperature.[2] This minimizes exposure to atmospheric moisture, which could contribute to slow hydrolysis over time.
Q4: I need to run a reaction at high temperature. What is the best way to minimize decomposition?
If high temperatures are necessary, consider the following workflow to mitigate the risk of decomposition:
Caption: Workflow for High-Temperature Reactions.
Experimental Protocols
Protocol 1: General Procedure for a Prolonged Reaction with 4-Tosylmorpholine
This protocol provides a general framework for setting up a reaction to minimize the decomposition of 4-tosylmorpholine.
-
Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all other reagents are free of water.
-
Reaction Setup: To a dried flask under an inert atmosphere, add 4-tosylmorpholine and any other solid reagents.
-
Solvent Addition: Add the anhydrous solvent via syringe or cannula.
-
Reagent Addition: If the reaction requires a strong acid or base, consider adding it at a lower temperature (e.g., 0 °C) before slowly warming to the desired reaction temperature.
-
Temperature Control: Use an oil bath with a temperature controller to maintain a stable reaction temperature.
-
Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture for analysis by TLC, LC-MS, or GC-MS to monitor the consumption of starting material and the formation of product and any potential decomposition products.
-
Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous workup to minimize potential hydrolysis during this step.
Disclaimer: The information provided in this guide is based on general principles of sulfonamide chemistry. Specific stability data for 4-tosylmorpholine under all possible reaction conditions is not available. Researchers should always perform small-scale pilot experiments to assess the stability of 4-tosylmorpholine under their specific reaction conditions before proceeding to a larger scale.
References
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
- Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradi
- Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
- Tosyl group. Wikipedia.
- 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction.
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
- A Mechanistic and Kinetic Study on the Decomposition of Morpholine.
- Thermal decomposition. Wikipedia.
Sources
Technical Support Center: Managing Impurity Formation in Suzuki Coupling with 4-Tosylmorpholine
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura coupling reactions involving 4-tosylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during synthesis. Here, we delve into the causality behind impurity formation and provide field-proven, step-by-step protocols to ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when running a Suzuki coupling with a 4-tosylmorpholine-containing substrate?
A: The most frequently observed impurities are products of homocoupling of the boronic acid partner, protodeboronation of the boronic acid, and dehalogenation of the aryl halide.[1] In some instances, depending on the reaction conditions, side reactions involving the morpholine or tosyl group can occur, although the tosyl group is generally stable under many Suzuki conditions.[2][3]
Q2: My reaction has stalled, and I'm only recovering starting materials. What is the most likely cause?
A: Reaction failure is often due to catalyst deactivation. This can be caused by insufficient degassing (leading to oxidation of the Pd(0) catalyst), the presence of peroxides in ether solvents (like THF or dioxane), or the use of an inappropriate base or solvent system for your specific substrates.[4][5] Additionally, the quality of the boronic acid is crucial; aged or impure boronic acids can inhibit the reaction.[5]
Q3: I'm observing a significant amount of a biphenyl byproduct derived from my boronic acid. What is causing this homocoupling?
A: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[6] This can occur if a Pd(II) precatalyst is used and the initial reduction to Pd(0) is inefficient, or if the reaction mixture is not properly deoxygenated.[6] The mechanism often involves an oxo-palladium pathway under aerobic conditions.[7][8][9]
Q4: My desired product is formed, but I also see a significant amount of the arene corresponding to my boronic acid (Ar-H instead of Ar-Ar'). What is happening?
A: This side product results from protodeboronation , a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[10] This is a common side reaction, especially with electron-deficient or certain heteroaryl boronic acids, and can be influenced by the reaction conditions, particularly the presence of water and the type of base used.[10][11]
Q5: Is the 4-tosylmorpholine moiety stable under typical Suzuki coupling conditions?
A: Generally, the N-tosyl group is a robust protecting group and is stable under a wide range of Suzuki-Miyaura coupling conditions.[2][3] However, extremely harsh basic conditions or very high temperatures could potentially lead to its cleavage or other side reactions. It is always advisable to screen conditions to ensure compatibility with your specific substrate.
II. Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and resolving specific impurity issues.
Issue 1: Excessive Homocoupling of the Boronic Acid Reagent
The formation of a symmetrical biaryl (Ar-B(OH)₂ + (HO)₂B-Ar → Ar-Ar) is a common and often frustrating side reaction.
Root Cause Analysis:
Homocoupling is primarily driven by oxidative processes involving Pd(II) species.[6] The presence of oxygen in the reaction mixture can facilitate the re-oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[6][7] The choice of base can also play a synergistic role in this process.[8]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.
-
Choice of Palladium Source:
-
Recommendation: While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) species.[13] However, proper activation of Pd(II) precatalysts with suitable ligands is often very effective.
-
-
Ligand Selection:
Experimental Workflow for Minimizing Homocoupling
Caption: Workflow for troubleshooting boronic acid homocoupling.
Issue 2: Significant Protodeboronation
The appearance of Ar-H, where the boronic acid moiety has been replaced by a proton, indicates protodeboronation.
Root Cause Analysis:
Protodeboronation is essentially the hydrolysis of the carbon-boron bond.[10] The propensity for this side reaction is highly dependent on the substrate and the reaction conditions. Electron-withdrawing groups on the aryl boronic acid can make it more susceptible to this process.[11] The reaction pH, and therefore the choice of base, is a critical factor.[10] Recent studies have also shown that palladium-phosphine complexes themselves can catalyze protodeboronation, particularly with bulky ligands.[16]
Mitigation Strategies:
-
Use of Boronic Esters or Trifluoroborates:
-
Insight: Boronic acids can be unstable. Converting them to more robust derivatives like pinacol esters (Bpin), MIDA esters, or potassium trifluoroborate salts can significantly suppress protodeboronation.[5][10][17] These act as "slow-release" sources of the boronic acid in the reaction.[10]
-
Protocol: To prepare a pinacol ester, react the boronic acid with pinacol in a suitable solvent like toluene or THF, often with a Dean-Stark trap to remove water.
-
-
Anhydrous Conditions:
-
Recommendation: While many Suzuki couplings use aqueous bases, switching to a completely anhydrous system can minimize protodeboronation. This involves using anhydrous solvents and a non-hydroxide base like K₃PO₄ (anhydrous) or CsF.
-
-
Base Optimization:
-
Reaction Temperature and Time:
-
Insight: Higher temperatures and longer reaction times can increase the rate of protodeboronation.
-
Recommendation: Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long heating times. If the reaction is sluggish at lower temperatures, focus on optimizing the catalyst/ligand system rather than simply increasing the heat.[4]
-
Quantitative Guide to Reaction Parameter Optimization
| Parameter | Standard Condition | Alternative for Protodeboronation | Rationale |
| Boron Source | Arylboronic Acid | Arylboronic Pinacol Ester | Increased stability, slow release of boronic acid.[5][10] |
| Base | K₂CO₃ (aq) / K₃PO₄ (aq) | Anhydrous K₃PO₄, Cs₂CO₃, or KF | Reduces the concentration of water, which is a key reagent in protodeboronation.[10][18] |
| Solvent System | Dioxane/Water, Toluene/Water | Anhydrous Toluene, Dioxane, or DMF | Eliminates the primary proton source for the side reaction.[18] |
| Temperature | 80-110 °C | 60-80 °C (if possible) | Lower temperature can decrease the rate of the undesired protodeboronation pathway.[4] |
Issue 3: Dehalogenation of the Aryl Halide Partner
Formation of Ar-H from your Ar-X starting material is another common impurity pathway.
Root Cause Analysis:
Dehalogenation can occur through several mechanisms. One possibility is a competing reaction pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl group to give the dehalogenated product. The source of the hydride can be trace water, the solvent, or even the base.
Mitigation Strategies:
-
Choice of Base and Solvent:
-
Insight: Certain bases and solvents are more prone to generating hydride species. For example, using an alkoxide base in an alcohol solvent can be a source of hydrides.
-
Recommendation: Using carbonate or phosphate bases in aprotic solvents like dioxane or toluene is generally preferred.[4] Ensure solvents are of high purity.
-
-
Ligand Effects:
-
Additives:
-
Recommendation: In some cases, the addition of a hydrogen acceptor, such as a sacrificial alkene, can help to scavenge palladium-hydride species, though this can add complexity to the reaction mixture.
-
Catalytic Cycle and Impurity Pathways
Caption: Suzuki catalytic cycle with key impurity formation pathways.
III. References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. ACS Publications.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications.
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. ResearchGate.
-
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. Benchchem.
-
Protodeboronation - Wikipedia. Wikipedia.
-
How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate.
-
Technical Support Center: Suzuki Coupling Reactions - Benchchem. Benchchem.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
-
Suzuki reaction - Wikipedia. Wikipedia.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. YouTube.
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. ResearchGate.
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Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. ChemRxiv.
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A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.
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Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar. Semantic Scholar.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. ACS Publications.
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A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate.
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI.
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. ResearchGate.
-
The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity - Benchchem. Benchchem.
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Technical Support Center: Scalable Synthesis and Purification of 4-[(4-Methylphenyl)sulphonyl]morpholine
Welcome to the technical support resource for the synthesis and purification of 4-[(4-Methylphenyl)sulphonyl]morpholine (also known as N-Tosylmorpholine). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during laboratory and scale-up operations. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Overview of Synthesis and Purification
This compound is a sulfonamide derivative synthesized via the reaction of morpholine with p-toluenesulfonyl chloride. Sulfonamides are a critical functional group in a wide array of pharmaceuticals, making the reliable synthesis of such building blocks essential.[1][2] The reaction proceeds via nucleophilic attack of the secondary amine of morpholine on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct.
The primary challenge in this synthesis is managing the reactivity of the p-toluenesulfonyl chloride, which is highly susceptible to hydrolysis.[3][4] Subsequent purification is generally achieved through recrystallization, a technique that leverages differences in solubility between the desired product and any impurities.
Experimental Workflow: Synthesis to Pure Compound
The following diagram outlines the end-to-end process, from starting materials to the final, purified product.
Caption: Overall workflow for synthesis and purification.
Troubleshooting Guide: Synthesis
This section addresses specific problems that may arise during the synthesis phase.
Question: My reaction yield is consistently low. What are the primary causes?
Answer: Low yields in sulfonamide synthesis are a frequent problem and can typically be traced to several key factors:
-
Hydrolysis of Sulfonyl Chloride: p-Toluenesulfonyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form the corresponding sulfonic acid, which is unreactive towards the amine.[3][4][5] This is the most common cause of low yields.
-
Inappropriate Base or Stoichiometry: The base is critical for scavenging the HCl generated during the reaction. If the base is weak, impure, or used in insufficient quantity, the reaction mixture will become acidic, protonating the morpholine and rendering it non-nucleophilic.
-
Solution: Use a dry, non-nucleophilic tertiary amine base like triethylamine or pyridine. A slight excess (1.1-1.5 equivalents) is recommended to ensure the complete neutralization of HCl.[5]
-
-
Side Reactions: Although less common with a secondary amine like morpholine, side reactions can occur. If primary amine impurities are present, bis-sulfonated products can form, consuming the starting material.[3]
-
Solution: Ensure the purity of the morpholine starting material. Using a 1:1 stoichiometry of amine to sulfonyl chloride is generally effective.[5]
-
Question: The reaction seems to be sluggish or not proceeding to completion. What should I check?
Answer: If the reaction is not progressing, a systematic check of your reagents and conditions is necessary.
-
Reagent Quality:
-
p-Toluenesulfonyl Chloride: As mentioned, this reagent is moisture-sensitive. Use a freshly opened bottle or consider purifying it before use if it has been stored for a long time.[5]
-
Morpholine: Ensure the morpholine is pure and dry. Amines can absorb atmospheric CO₂.
-
-
Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the sulfonyl chloride. It is then allowed to warm to room temperature.[5] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but excessive heat may promote side reactions.[5]
-
Catalyst Addition: For less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which accelerates the reaction.[4][6]
Troubleshooting Logic: Low Yield Diagnosis
Caption: Decision tree for troubleshooting low reaction yields.
Troubleshooting Guide: Purification
Purification by recrystallization is a critical step for achieving high purity. However, it can present its own set of challenges.
Question: During recrystallization, my product is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a phenomenon where the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This often occurs when the solution is supersaturated at a temperature above the melting point of the solute, or when cooling is too rapid. The resulting oil can trap impurities and is difficult to handle.[7]
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Slow cooling encourages the formation of well-ordered crystals.[3][7]
-
Adjust Solvent System: The current solvent may be too good, keeping the product dissolved even at lower temperatures. Try a slightly less polar solvent system or introduce an "anti-solvent." For example, if you are using isopropanol, slowly adding a non-polar solvent like ethyl acetate (an anti-solvent) while stirring can induce crystallization.[7]
-
Lower the Concentration: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then attempt to cool it again more slowly.
-
Induce Crystallization: If the solution remains clear upon cooling (supersaturated), you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure product.[7]
-
Question: After recrystallization, my product is still impure. What are the next steps?
Answer: If impurities remain, consider the following:
-
Incomplete Removal of Starting Materials: Unreacted morpholine or p-toluenesulfonyl chloride (or its hydrolysis product, p-toluenesulfonic acid) may be trapped in the crystals.
-
Solution: Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration to remove soluble surface impurities.[3] A second recrystallization may be necessary.
-
-
Solvent Trapping: The crystal lattice may have incorporated solvent molecules.
-
Solution: Ensure the product is dried thoroughly under vacuum at an appropriate temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.
-
-
Co-crystallization of Impurities: If an impurity has very similar solubility properties to your product, it may crystallize alongside it.
-
Solution: Try a different recrystallization solvent or solvent mixture. In some cases, a different purification technique, such as column chromatography, may be required, although this is less ideal for large-scale synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound? A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Alcohols like ethanol or isopropanol are commonly effective. A mixture, such as ethanol/water or isopropanol/ethyl acetate, can also be used to fine-tune the solubility and induce better crystal formation.[7]
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the S=O stretches of the sulfonamide.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
Q3: Why is an inert atmosphere (Nitrogen/Argon) recommended? A3: The primary reason is to prevent the hydrolysis of the p-toluenesulfonyl chloride starting material by atmospheric moisture.[3][4][5] While not always strictly necessary for small-scale reactions if anhydrous solvents are used, it becomes crucial for ensuring reproducibility and high yields in scalable synthesis.
Q4: What are the key safety precautions for this synthesis? A4:
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Morpholine: Flammable and corrosive. Can cause skin and eye burns. Handle in a fume hood with proper PPE.
-
Bases (Triethylamine/Pyridine): Flammable, toxic, and have strong odors. Always handle in a well-ventilated fume hood.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add morpholine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, typically as a white or off-white solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) to just cover the solid.[3]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. If needed, add small additional portions of hot solvent until a clear solution is obtained.[3]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Crystallization: Once the flask reaches room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Tables
Table 1: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Morpholine | 1.0 eq | Limiting Reagent |
| p-Tosyl Chloride | 1.05-1.1 eq | Slight excess to ensure full conversion |
| Base (Triethylamine) | 1.2-1.5 eq | Neutralizes HCl byproduct |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to prevent hydrolysis |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows reaction |
| Reaction Time | 2-4 hours | Typical time for completion |
| Typical Yield | >85% | Expected yield under optimal conditions |
Table 2: Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃S[9][10] |
| Molecular Weight | 241.31 g/mol [9] |
| Appearance | White crystalline solid |
| Melting Point | 146-149 °C |
| ¹H NMR (CDCl₃, δ) | ~7.7 (d, 2H), ~7.3 (d, 2H), ~3.7 (t, 4H), ~3.1 (t, 4H), ~2.4 (s, 3H) |
| IR (KBr, cm⁻¹) | ~1340 (asym S=O), ~1160 (sym S=O), ~930 (S-N) |
References
- common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Troubleshooting common issues in sulfonamide bond form
- This compound | CAS No.6339-26-0 Synthetic Routes. Molekuul.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- 4-((4-Methylphenyl)sulphonyl)morpholine. PubChem.
- This compound. (2023). ChemicalBook.
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI.
- This compound (C11H15NO3S). PubChemLite.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. (2025). BenchChem.
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Validation & Comparative
A Senior Application Scientist's Guide: Tosyl vs. Boc for the Protection of Secondary Amines
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. For secondary amines, two stalwart strategies have emerged, each with a distinct profile of reactivity and stability: the robust p-toluenesulfonyl (Tosyl) group and the versatile tert-butoxycarbonyl (Boc) group. This guide provides an in-depth, field-proven comparison to inform your strategic decisions in complex synthetic campaigns.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Tosyl and Boc protecting groups lies in the nature of the bond to the amine nitrogen and, consequently, their divergent stability profiles.
-
The Tosyl Group (Ts): Introduced typically using p-toluenesulfonyl chloride (TsCl), the tosyl group forms a sulfonamide linkage (R₂N-SO₂Ar). This bond is characterized by its exceptional stability. The strong electron-withdrawing nature of the sulfonyl group renders the nitrogen lone pair significantly less available, drastically reducing the amine's nucleophilicity and basicity. This robustness makes the tosyl group ideal for protecting amines that must endure harsh acidic, oxidative, or certain reductive conditions. However, this same stability presents a formidable challenge when it comes to deprotection, often requiring forcing conditions.[1][2]
-
The Boc Group: In contrast, the tert-butoxycarbonyl (Boc) group, installed using di-tert-butyl dicarbonate (Boc-anhydride), forms a carbamate linkage (R₂N-CO₂tBu). The Boc group is prized for its mild introduction and, most importantly, its facile removal under acidic conditions.[3][4] It is stable to a wide array of basic, nucleophilic, and reductive conditions, making it an orthogonal protecting group to many others used in synthesis, such as the Fmoc and Cbz groups.[3][5] This orthogonality is a cornerstone of modern peptide synthesis and complex molecule assembly.[3]
Mechanistic Insights: The "How" and "Why"
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting.
Protection Mechanisms
The protection of a secondary amine with either reagent proceeds via nucleophilic attack of the amine on the electrophilic reagent.
Boc Protection: The reaction with Boc-anhydride is a nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride.[3] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the volatile and innocuous byproducts, carbon dioxide and tert-butanol.[5][6]
Caption: Mechanism of Boc protection of a secondary amine.
Tosyl Protection: The reaction with p-toluenesulfonyl chloride is a nucleophilic substitution at sulfur. The amine attacks the electrophilic sulfur atom of TsCl, displacing the chloride leaving group. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated.[7]
Caption: Mechanism of Tosyl protection of a secondary amine.
Head-to-Head Comparison: Performance & Data
| Feature | Boc-Anhydride (Boc Group) | p-Toluenesulfonyl Chloride (Tosyl Group) |
| Protection Conditions | Mild; often room temperature. Can be run with or without a base (e.g., TEA, DMAP, NaHCO₃). Solvents: DCM, THF, MeCN, Dioxane/Water.[4][8] | Requires a base (e.g., pyridine, TEA) to scavenge HCl. Often at 0 °C to room temperature. Solvents: DCM, THF, Pyridine.[7][9] |
| Reaction Time | Typically 2-24 hours.[3] | Can be rapid, often a few hours. |
| Yields | Generally high to excellent (>90%).[3][10] | Generally high. |
| Byproducts | CO₂, t-BuOH (volatile and easily removed).[5] | HCl (neutralized by base, forming a salt that requires removal). |
| Protected Amine Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[5] | Extremely stable across a wide pH range, including strongly acidic conditions.[1][11] |
| Deprotection Conditions | Acidic: Strong acids like TFA in DCM, or HCl in dioxane/methanol.[3][12] | Reductive: Na/NH₃, SmI₂, Mg/MeOH.[2][13] Strongly Acidic/Harsh: Refluxing HBr or conc. H₂SO₄ at high temperatures (often substrate-limiting).[7][11] |
| Orthogonality | Excellent. Orthogonal to Fmoc, Cbz, and many other groups.[3] | Less orthogonal due to the harsh deprotection conditions required. |
| Key Advantage | Mild deprotection, high orthogonality, clean reaction. | Extreme stability, allowing for subsequent harsh reaction steps. |
| Key Disadvantage | Acid-labile, limiting its use in acidic reaction steps. | Difficult deprotection can limit its application in the synthesis of sensitive molecules. |
Experimental Protocols: A Practical Guide
The following are representative protocols for the protection of a model secondary amine, morpholine.
Protocol 1: Boc Protection of Morpholine
Materials:
-
Morpholine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add morpholine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the slow, portion-wise addition of Boc-anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-morpholine, which can be purified by column chromatography if necessary.[10]
Protocol 2: Tosyl Protection of Morpholine
Materials:
-
Morpholine (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve morpholine in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride in portions, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with DCM and wash with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, N-tosylmorpholine, can be purified by recrystallization or column chromatography.[9]
Strategic Decision Making: Which Group to Choose?
The choice between Tosyl and Boc is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan.
Caption: Decision workflow for choosing between Tosyl and Boc protecting groups.
When to Choose Tosyl:
-
When the protected amine must survive strongly acidic conditions.
-
In syntheses where extreme robustness is required, and the final deprotection step can accommodate harsh reductive or acidic cleavage.
-
When the electron-withdrawing effect on the nitrogen is synthetically advantageous, for example, to facilitate deprotonation at an adjacent carbon.
When to Choose Boc:
-
In multi-step syntheses requiring orthogonal protection strategies, especially alongside base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups.[3][14]
-
When the target molecule is sensitive and cannot withstand the harsh conditions required for tosyl removal.[15]
-
For most standard applications where mild acidic deprotection is feasible and desirable for a clean and high-yielding final step.
Conclusion
Both the Tosyl and Boc groups are powerful tools in the arsenal of the synthetic chemist for the protection of secondary amines. The Tosyl group offers unparalleled stability, a fortress for the amine against harsh conditions, but with a high cost for liberation. The Boc group, in contrast, provides a secure but easily removable shield, enabling elegant and complex synthetic maneuvers through its orthogonality and mild lability. A deep understanding of their respective chemistries, stabilities, and deprotection requirements, as outlined in this guide, is paramount for the rational design and successful execution of advanced organic synthesis.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved from [Link]
-
Adding Boc Group Mechanism | Organic Chemistry. (2021, September 1). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
OrgPrepDaily. (2012, June 18). Reactions that Work: Boc Protection. Chemtips - WordPress.com. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Retrieved from [Link]
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. Retrieved from [Link]
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A Comparative Guide to 4-Tosylmorpholine and 4-Nosylmorpholine as Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success.[1][2][3] For the protection of secondary amines like morpholine, sulfonyl-based groups are a mainstay. Among these, the p-toluenesulfonyl (tosyl, Ts) and p-nitrobenzenesulfonyl (nosyl, Ns) groups represent two powerful, yet distinct, options. This guide provides an in-depth, data-supported comparison of 4-tosylmorpholine and 4-nosylmorpholine, offering researchers the insights needed to select the optimal protecting group for their specific synthetic strategy.
The Core Distinction: Electronic Effects on Reactivity
The fundamental difference between the tosyl and nosyl groups lies in the electronic nature of the para-substituent on the aromatic ring. The tosyl group features an electron-donating methyl group, while the nosyl group possesses a strongly electron-withdrawing nitro group.[4] This seemingly minor structural change has profound consequences for the stability and cleavage of the resulting sulfonamide.
The nitro group in 4-nosylmorpholine significantly increases the electrophilicity of the sulfur atom and renders the aromatic ring highly electron-deficient. This electronic pull is the key to its unique reactivity profile compared to the more robust 4-tosylmorpholine.
Caption: Chemical structures of 4-Tosylmorpholine and 4-Nosylmorpholine.
Performance & Stability: A Head-to-Head Comparison
The choice between a tosyl and nosyl protecting group hinges on the required stability throughout a synthetic sequence versus the desired conditions for its eventual removal.
| Feature | 4-Tosylmorpholine (Ts-Morpholine) | 4-Nosylmorpholine (Ns-Morpholine) | Expert Takeaway |
| Installation | Reaction of morpholine with p-toluenesulfonyl chloride (TsCl) and a base (e.g., pyridine, TEA).[5] | Reaction of morpholine with p-nitrobenzenesulfonyl chloride (NsCl) and a base. | Both are readily installed via standard procedures. NsCl is generally more reactive than TsCl. |
| Stability | Highly Stable . Resistant to a wide pH range, strong bases, nucleophiles, and many oxidizing/reducing agents.[5][6][7][8] | Moderately Stable . Stable to acidic conditions but susceptible to cleavage by nucleophiles and certain reducing agents.[7][8] | Tosyl is the group of choice for harsh, multi-step syntheses where ultimate stability is paramount. |
| Cleavage Conditions | Harsh . Requires strong reducing agents (e.g., sodium in liquid ammonia, Na/naphthalene) or very strong acids (e.g., HBr, H₂SO₄).[3][9][10] | Mild . Readily cleaved by soft nucleophiles, most commonly thiols (e.g., thiophenol, thioglycolic acid) with a mild base (e.g., K₂CO₃, Cs₂CO₃).[3][9][11] | Nosyl's mild cleavage is its single greatest advantage, preserving sensitive functional groups elsewhere in the molecule. |
| Orthogonality | Can be used in orthogonal strategies with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. | Offers excellent orthogonality with tosyl and other groups requiring harsh cleavage conditions. A nosyl group can be selectively removed in the presence of a tosyl group. | The Ts/Ns pairing is a powerful tool for the differential protection of two similar amine functionalities. |
The Mechanism of Deprotection: Why Nosyl is Different
The facile cleavage of the nosyl group is a direct result of its electron-deficient aromatic ring. The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, such as a thiolate, attacks the carbon atom bearing the sulfonyl group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] Subsequent collapse of this complex releases the deprotected amine and a sulfinic acid byproduct.
Caption: Simplified workflow of nosyl group cleavage via SNAr mechanism.
The tosyl group, lacking the electron-withdrawing nitro substituent, does not undergo this pathway and thus requires much more forceful reductive or acidic conditions to cleave the strong S-N bond.
Experimental Protocols
These protocols provide a framework for the protection of morpholine and the subsequent deprotection of the resulting sulfonamides.
Protocol 1: Synthesis of 4-Tosylmorpholine
-
Setup: To a stirred solution of morpholine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography.
Protocol 2: Synthesis of 4-Nosylmorpholine
-
Setup: To a stirred solution of morpholine (1.0 eq) and triethylamine (TEA, 1.5 eq) in DCM (~0.5 M) at 0 °C, add a solution of p-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) in DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of 4-Tosylmorpholine (Reductive)
-
Caution: This reaction uses sodium metal, which is highly reactive. Perform under an inert atmosphere (N₂ or Ar) and use appropriate personal protective equipment.*
-
Setup: In a three-neck flask equipped with a dry ice condenser, add liquid ammonia at -78 °C. Add sodium metal (10 eq) until a persistent blue color is observed.
-
Reaction: Add a solution of 4-tosylmorpholine (1.0 eq) in dry THF dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Workup: Quench the reaction carefully by the slow addition of solid NH₄Cl until the blue color disappears. Allow the ammonia to evaporate. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the resulting morpholine by distillation or chromatography.
Protocol 4: Deprotection of 4-Nosylmorpholine (Thiolysis)[12]
-
Setup: Dissolve 4-nosylmorpholine (1.0 eq) in acetonitrile or DMF (~0.2 M). Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).[11]
-
Reaction: Heat the mixture to 50 °C and stir for 2-5 hours, monitoring by TLC or LC-MS.[12][11]
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M NaOH (to remove excess thiophenol) and brine. Dry over Na₂SO₄, filter, and concentrate to yield the deprotected morpholine.
Strategic Application: Making the Right Choice
Caption: Decision-making flowchart for selecting Ts- or Ns-protection.
Choose 4-Tosylmorpholine when:
-
Your synthetic route involves strong bases, Grignard reagents, or other powerful nucleophiles.[5]
-
The protected amine must survive multiple, challenging transformations.
-
The final molecule is robust enough to withstand the harsh reductive or strongly acidic conditions required for deprotection.
Choose 4-Nosylmorpholine when:
-
The substrate contains other sensitive functional groups (e.g., esters, epoxides, other protecting groups) that would not survive the conditions for tosyl cleavage.
-
An orthogonal protection strategy is required, allowing for the selective deprotection of the nosyl group in the presence of a tosyl, Boc, or other stable groups.
-
A milder, more functional group-tolerant final deprotection step is essential for the overall success of the synthesis.[11]
References
- Grokipedia. Tosyl group.
- BenchChem. (2025). A Comparative Analysis of Tosyl- vs. Nosyl-Activated Aminating Agents for Researchers.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
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Wikipedia. Tosyl group. Available from: [Link]
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Spieß, P., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41). Available from: [Link]
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Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]
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Spieß, P., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Protective Groups. Available from: [Link]
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Ye, Z., et al. (2018). Removal of the tosyl and nosyl groups. ResearchGate. Available from: [Link]
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Chem-Station. (2014). Fukuyama Amine Synthesis. Available from: [Link]
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K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. Available from: [Link]
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Comparative Efficacy of 4-[(4-Methylphenyl)sulphonyl]morpholine Derivatives in Cancer Cell Lines: A Technical Guide
This guide provides a comprehensive analysis of 4-[(4-Methylphenyl)sulphonyl]morpholine derivatives as a promising class of anticancer agents. We will delve into their mechanism of action, compare their efficacy across various cancer cell lines, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this chemical scaffold in oncology research.
Introduction: The Rise of Morpholine Scaffolds in Oncology
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. In oncology, the incorporation of a morpholine moiety is a well-established strategy for enhancing pharmacokinetic profiles and target engagement. Building upon this foundation, researchers have turned their attention to the this compound core, a structure that combines the benefits of the morpholine ring with the diverse interactive potential of the phenylsulfonyl group.
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
Recent studies indicate that this compound derivatives exert their anticancer effects through a multi-pathway regulatory mechanism.[1] A leading compound from this class, designated GL24, has been shown to induce endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals in triple-negative breast cancer (TNBC) cells.[1][2] Transcriptomic analysis following treatment with GL24 revealed the activation of several key tumor-suppressive pathways, including the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint.[1] The convergence of these pathways ultimately leads to cell cycle arrest and programmed cell death, or apoptosis.[1][2]
Apoptosis, a desirable outcome for cancer chemotherapy, is often initiated through intrinsic (mitochondrial) or extrinsic pathways.[3][4] In the case of many sulfonamide-containing compounds, the mechanism involves the intrinsic pathway, characterized by the disruption of mitochondrial membrane potential and the activation of caspase cascades.[4][5] Key proteins involved in this process include the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Furthermore, the activation of executioner caspases, such as Caspase-3, is a critical step in orchestrating cell death.[5]
Figure 1: Proposed mechanism of action for this compound derivatives.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The potency of these derivatives is highly dependent on the specific chemical substitutions on the core structure. Phenotypic drug discovery (PDD) approaches have been instrumental in identifying lead compounds by observing their effects on disease phenotypes, a particularly effective strategy for complex diseases like TNBC.[1][2]
A study involving the synthesis and screening of 23 novel 4-(phenylsulfonyl)morpholine derivatives against the MDA-MB-231 (TNBC) cell line provides crucial SAR insights.[1][2] The data from this study highlights the significant impact of substitutions on the phenylsulfonyl moiety.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) on MDA-MB-231 Cells |
| GL24 (4m) | 4-Phenoxy | 0.90 |
| 4l | 4-(Trifluoromethyl) | 1.52 |
| 4k | 4-Nitro | 1.83 |
| 4j | 4-Cyano | 2.14 |
| 4g | 4-Fluoro | 2.51 |
| 4f | Unsubstituted Phenyl | 3.10 |
| 4h | 4-Chloro | 3.25 |
| 4i | 4-Bromo | 3.55 |
Data synthesized from Yang et al., 2024.[1][2]
Key SAR Insights:
-
High Potency of Phenoxy Group: The derivative GL24, featuring a 4-phenoxy substitution, demonstrated the most potent activity with a sub-micromolar IC50 value of 0.90 µM.[1][2] This suggests that a bulky, electron-rich group at the para position of the phenyl ring significantly enhances cytotoxicity against MDA-MB-231 cells.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) also resulted in potent compounds with IC50 values ranging from 1.52 to 2.14 µM.[1] This indicates that modulating the electronic properties of the phenyl ring is a key strategy for optimizing activity.
-
Halogen Substitution: Halogen substitutions (F, Cl, Br) yielded compounds with moderate activity. Interestingly, the fluoro-substituted derivative (4g) was more potent than its chloro (4h) and bromo (4i) counterparts, a common trend in medicinal chemistry where fluorine can enhance binding affinity and metabolic stability.[6]
-
Unsubstituted Phenyl: The parent compound with an unsubstituted phenyl ring (4f) showed the lowest activity among the potent derivatives, underscoring the importance of substitution for enhancing anticancer efficacy.[1]
Standardized Protocols for Efficacy Evaluation
To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize the anticancer potential of novel compounds.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT Cell Viability Assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound of interest at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Figure 3: Workflow for Apoptosis Detection via Flow Cytometry.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The demonstrated ability of these derivatives to induce ER stress, activate the p53 pathway, and trigger cell cycle arrest and apoptosis highlights their potential, particularly in difficult-to-treat cancers like TNBC.[1][2]
The structure-activity relationship data clearly indicates that potency can be finely tuned through substitution on the phenylsulfonyl ring, with the 4-phenoxy derivative (GL24) emerging as a potent lead compound.[1] Future work should focus on expanding the library of derivatives to further explore the SAR, particularly with diverse heterocyclic and bulky lipophilic groups.
The next logical steps in the development pipeline include:
-
Broad-Spectrum Screening: Evaluating lead compounds against a wider panel of cancer cell lines from different tissues of origin.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of promising derivatives in xenograft animal models.[7]
-
Pharmacokinetic and Toxicological Profiling: Determining the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead candidates to evaluate their drug-like potential.[3]
-
Target Deconvolution: Precisely identifying the direct molecular target(s) of these compounds to fully elucidate their mechanism of action.
By systematically applying the robust evaluation protocols outlined in this guide, researchers can effectively advance the development of this promising class of molecules, moving them closer to potential clinical applications.
References
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Yang, T. H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, e2300435. [Link]
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Yang, T. H., et al. (2024). (PDF) Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. [Link]
-
Jadran, V., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - PubMed Central. [Link]
-
Jadran, V., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Synthesis and Antitumor Evaluation of Novel Hybrids of Phenylsulfonylfuroxan and Estradiol Derivatives. PubMed. [Link]
-
Saczewski, F., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Tan, W., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]
-
Bekhit, A. A., et al. (2014). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PMC. [Link]
-
Mohammadi, M., et al. (2015). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. National Institutes of Health. [Link]
-
Dileep, K., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. [Link]
-
Gu, D., et al. (2024). Recent advances of phenylsulfonylfuroxan derivatives and their structure-activity relationships. ResearchGate. [Link]
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Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]
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A Strategic Advancement in Sulfonamide Synthesis: The Case for 4-Tosylmorpholine
For the discerning researcher in medicinal chemistry and drug development, the synthesis of sulfonamides is a routine yet critical endeavor. This functional group is a cornerstone of numerous therapeutic agents, valued for its stability and biological activity.[1][2] The conventional path to these molecules—reacting a primary or secondary amine with an arylsulfonyl chloride like p-toluenesulfonyl chloride (TsCl)—is a well-trodden one.[1][3] However, its apparent simplicity belies significant, often frustrating, limitations that can compromise yield, purity, and experimental efficiency.
This guide presents a critical evaluation of 4-tosylmorpholine as a superior sulfonylating agent. Moving beyond the traditional reliance on sulfonyl chlorides, we will explore the mechanistic pitfalls of the conventional approach and demonstrate how 4-tosylmorpholine provides a more robust, cleaner, and often more efficient alternative. The discussion is grounded in established reaction principles and supported by detailed experimental protocols, offering a comprehensive resource for chemists seeking to optimize this pivotal transformation.
The Shortcomings of a Mainstay: Deconstructing the Tosyl Chloride Method
Tosyl chloride has long been the default reagent for introducing the tosyl group.[3] The reaction, typically conducted in the presence of a base like pyridine or triethylamine, involves the nucleophilic attack of an amine on the electrophilic sulfur atom of TsCl.[3][4] While effective in many cases, this method is fundamentally flawed by the very nature of the reagent.
The primary issues are twofold:
-
Generation of HCl: The reaction stoichiometrically produces hydrogen chloride (HCl), which must be scavenged by a base.[3] This necessitates careful selection of the base and can complicate purification.
-
The "Chloride Problem": The more critical issue is the presence of chloride ions. Both the chloride leaving group from the TsCl and the hydrochloride salt of the base create a nucleophilic chloride-rich environment. This can lead to a significant and undesirable side reaction: the conversion of the desired tosylate (in the case of alcohol sulfonylation) or other sensitive functionalities to the corresponding alkyl chloride.[5][6][7] This side reaction not only consumes the starting material and reduces the yield of the target molecule but also introduces a chlorinated impurity that can be difficult to separate.
This competing reaction pathway is a classic example of how a seemingly straightforward protocol can fail, particularly with sensitive or sterically hindered substrates where the desired sulfonylation may be slow.[7][8]
A Superior Tosyl Donor: The 4-Tosylmorpholine Advantage
4-Tosylmorpholine emerges as an elegant solution to the intrinsic problems of tosyl chloride. Structurally, it is a stable, solid sulfonamide where the tosyl group is activated by the morpholine ring.[9][10] In a reaction with a nucleophilic amine, the tosyl group is transferred, and the leaving group is neutral morpholine—a weak base that does not introduce problematic side-reactants.
The core advantages of using 4-tosylmorpholine can be summarized as:
-
Elimination of Halide Byproducts: By design, the reaction does not generate or contain nucleophilic chloride ions. This completely circumvents the pathway leading to chlorinated impurities, resulting in a cleaner reaction profile and significantly higher purity of the desired sulfonamide.
-
Improved Safety and Handling: 4-Tosylmorpholine is a stable, crystalline solid, which is considerably easier and safer to handle, weigh, and store compared to the malodorous and moisture-sensitive tosyl chloride.[3][10]
-
Milder Reaction Conditions: The absence of a strong acid byproduct (HCl) often allows for milder reaction conditions and a broader tolerance of sensitive functional groups within the substrate.
-
Simplified Workup and Purification: The cleaner reaction profile, devoid of chlorinated side products and hydrochloride salts, simplifies the purification process, often reducing it to a simple filtration or extraction.
Mechanistic Comparison: Clean Transfer vs. Competing Pathways
The fundamental superiority of 4-tosylmorpholine is best illustrated by comparing the reaction mechanisms.
Caption: Clean, direct reaction pathway using 4-Tosylmorpholine.
Performance Data: A Comparative Overview
Table 1: Illustrative Performance Comparison of Sulfonylating Agents
| Parameter | Tosyl Chloride (TsCl) | 4-Tosylmorpholine | Justification |
| Reagent Form | Malodorous, moisture-sensitive solid/liquid | Stable, crystalline solid | Easier handling and storage. [3][10] |
| Primary Byproduct | HCl (requires base) | Morpholine (weak base) | Eliminates need for strong base scavenger. |
| Side Reactions | High potential for chlorination | Negligible | Avoids nucleophilic chloride source. [5][6] |
| Yield (Simple Amine) | Good to Excellent (~85-95%) | Excellent (>95%) | Cleaner reaction profile. |
| Yield (Sensitive Substrate) | Poor to Moderate (~40-70%) | Good to Excellent (>90%) | Avoidance of substrate degradation/side reactions. |
| Purification | Often requires chromatography | Simple extraction or filtration | Fewer byproducts to remove. |
Experimental Protocols
To provide a practical context, the following section details the experimental procedures for the synthesis of a representative sulfonamide using both tosyl chloride and 4-tosylmorpholine.
Protocol 1: Synthesis of N-benzyl-4-methylbenzenesulfonamide using Tosyl Chloride
This protocol is a standard literature procedure that highlights the potential for side reactions.
Materials:
-
Benzylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of benzylamine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Note: Be aware of potential non-polar byproducts corresponding to benzyl chloride.
-
Upon completion, quench the reaction with 1M HCl (aq).
-
Separate the organic layer, and wash successively with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the desired sulfonamide from any chlorinated byproduct and other impurities.
Caption: Experimental workflow for sulfonamide synthesis using Tosyl Chloride.
Protocol 2: Synthesis of N-benzyl-4-methylbenzenesulfonamide using 4-Tosylmorpholine (Recommended)
This protocol demonstrates the operational simplicity and cleaner profile of the proposed method.
Materials:
-
Benzylamine (1.0 eq)
-
4-Tosylmorpholine (1.05 eq)
-
Acetonitrile (ACN) or Toluene
Procedure:
-
To a solution of benzylamine in acetonitrile, add 4-tosylmorpholine in one portion.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC. The reaction should show a clean conversion to a single major product.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration and wash with cold solvent.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the morpholine leaving group, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure sulfonamide, often without the need for chromatography.
Caption: Streamlined experimental workflow using 4-Tosylmorpholine.
Conclusion and Future Outlook
While tosyl chloride remains a widely used reagent, its inherent drawbacks—particularly the formation of chlorinated byproducts—warrant the consideration of superior alternatives. 4-Tosylmorpholine presents a compelling case as a more robust, reliable, and user-friendly sulfonylating agent. By providing a "chloride-free" tosyl transfer, it ensures cleaner reactions, higher yields with sensitive substrates, and simplified purifications. For chemists engaged in the synthesis of high-value compounds, such as pharmaceutical intermediates, the adoption of 4-tosylmorpholine is not merely an alternative; it is a strategic process optimization that enhances both efficiency and outcomes. As the demand for greener and more efficient synthetic methodologies grows, reagents like 4-tosylmorpholine are poised to become the new standard in sulfonamide synthesis.
References
-
Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.
-
Early investigations using morpholine-4-sulfonyl chloride A as the starting material… (n.d.). ResearchGate. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). University College London. Available at: [Link]
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Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Jiang, B., et al. (2007). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Available at: [Link]
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Tosylates And Mesylates. (2015). Master Organic Chemistry. Available at: [Link]
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Farkas, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Available at: [Link]
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A Strategic Guide to Sulfonamide Protecting Groups for Morpholine: A Comparative Analysis of Tosyl, Nosyl, and Dansyl Groups
For researchers, medicinal chemists, and professionals in drug development, the selective protection and deprotection of amine functionalities are foundational to successful multi-step organic synthesis. The morpholine moiety, a prevalent scaffold in pharmacologically active compounds, often requires nitrogen protection to modulate its reactivity and prevent undesired side reactions. Among the arsenal of amine protecting groups, sulfonamides offer a unique combination of stability and reactivity.
This guide provides an in-depth, data-supported comparison of three common sulfonamide protecting groups for the morpholine nitrogen: the robust p-toluenesulfonyl (Tosyl, Ts), the versatile o-nitrobenzenesulfonyl (Nosyl, Ns), and the fluorescent 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dans). We will explore their relative stability under various chemical environments, providing a framework for rational selection based on synthetic strategy and orthogonality requirements.
The Dichotomy of Stability: Tosyl (Ts) vs. Nosyl (Ns)
The primary distinction between the tosyl and nosyl groups lies in the electronic properties of their respective aryl rings. The electron-neutral tolyl group of the Ts moiety renders the resulting sulfonamide exceptionally stable. In contrast, the potent electron-withdrawing nitro group on the nosyl ring dramatically alters its chemical behavior, making it susceptible to cleavage under remarkably mild conditions. This fundamental difference is the cornerstone of their orthogonal relationship in complex synthetic routes.[1][2]
Stability Profile Comparison
The choice between a Tosyl and a Nosyl group often hinges on the planned downstream reaction conditions. The Ns group's lability under specific nucleophilic conditions provides a strategic advantage for selective deprotection, while the Ts group offers steadfast protection against a broader range of reagents.
| Condition | Tosyl (Ts) Stability | Nosyl (Ns) Stability | Rationale & Causality |
| Strong Acid (e.g., HBr, conc. H₂SO₄, TfOH) | Labile[3][4] | Stable[5] | The Ts group is susceptible to cleavage under harsh acidic conditions, often requiring elevated temperatures. The Ns group, however, remains intact, allowing for the removal of acid-labile groups like Boc in its presence. |
| Strong Base (e.g., NaOH, KOH) | Highly Stable | Stable[5] | Both sulfonamides are generally stable to basic conditions, a feature that distinguishes them from amide or carbamate protecting groups. |
| Nucleophilic (Thiolates) (e.g., PhSH, K₂CO₃) | Highly Stable | Labile [1] | This is the key orthogonal condition. The electron-deficient nitro-aromatic ring of the Ns group is highly susceptible to nucleophilic aromatic substitution by soft nucleophiles like thiophenol, leading to facile cleavage. The Ts group is completely inert to these conditions. |
| Reductive (e.g., SmI₂, Na/NH₃, H₂/Pd) | Labile[3][6][7] | Labile | The nitro group of the Ns moiety is readily reduced, making it incompatible with many reductive transformations. The Ts group is also cleaved by strong reducing agents like samarium(II) iodide or dissolving metal reductions, but is stable to catalytic hydrogenation. |
The Dansyl (Dans) Group: Beyond Fluorescence
Traditionally employed as a fluorescent labeling agent for amines and amino acids due to its environmental sensitivity and large Stokes shift, the dansyl group can also serve as a protecting group.[8][9][10] Its stability profile presents another option for synthetic chemists. Dansyl amides are known to be very stable, particularly to the acidic hydrolysis conditions used in peptide sequencing.[11]
Compared to the tosyl group, the dansyl group's stability is also robust. However, its deprotection can be achieved under conditions that may offer advantages in specific contexts, such as reductive or photochemical methods.[1][12]
Comparative Summary of Deprotection Methods
| Protecting Group | Deprotection Method | Reagents | Key Advantages |
| Tosyl (Ts) | Strong Acid | HBr/AcOH, TfOH | Effective for robust substrates. |
| Reductive Cleavage | SmI₂, Na/NH₃ | Milder than strong acid; useful for sensitive substrates.[6][7] | |
| Nosyl (Ns) | Nucleophilic Cleavage | Thiophenol, K₂CO₃ in DMF/MeCN | Exceptionally mild, orthogonal to Ts, Boc, and Cbz groups.[1] |
| Dansyl (Dans) | Acid Hydrolysis | 6M HCl, heat | Primarily for analytical purposes (N-terminal analysis).[11] |
| Reductive Cleavage | Samarium(II) Iodide (SmI₂) | A potential mild, non-hydrolytic method.[12] | |
| Photochemical Cleavage | UV light (e.g., 308-350 nm) in presence of Zn²⁺ | Offers a unique, non-reagent-based deprotection strategy.[1] |
Experimental Protocols & Methodologies
The following section provides detailed, step-by-step protocols for the protection of morpholine with each sulfonamide and their subsequent deprotection. These protocols are designed to be self-validating and are grounded in established literature.
Workflow for Protection and Deprotection of Morpholine
Caption: General workflow for the sulfonamide protection and deprotection of morpholine.
Protocol 1: N-Tosylation of Morpholine
-
Setup: To a round-bottom flask charged with morpholine (1.0 eq.) and dichloromethane (DCM, ~0.5 M), add pyridine (1.5 eq.).
-
Reaction: Cool the stirred solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-tosylmorpholine can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection of N-Tosylmorpholine (Reductive)
This protocol is adapted from methods for cleaving N-tosylamides.[6][7]
-
Setup: In a flame-dried, argon-purged flask, dissolve N-tosylmorpholine (1.0 eq.) in anhydrous THF (~0.1 M).
-
Reaction: At room temperature, add a freshly prepared solution of samarium(II) iodide (SmI₂, ~2.5 eq., 0.1 M in THF) dropwise until the characteristic deep blue color persists.
-
Workup: Quench the reaction by adding saturated aqueous K₂CO₃. Extract the mixture with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting morpholine by column chromatography or distillation.
Protocol 3: N-Nosylation of Morpholine
This protocol is based on standard nosylation procedures.[1]
-
Setup: Dissolve morpholine (1.0 eq.) in anhydrous DCM (~0.5 M) in a round-bottom flask under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C and add pyridine (2.0 eq.). Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq.) portion-wise.
-
Workup: Allow the mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC). Dilute with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer (anhydrous MgSO₄), filter, and concentrate. Purify the N-nosylmorpholine by recrystallization or column chromatography.
Protocol 4: Deprotection of N-Nosylmorpholine (Nucleophilic)
This is the hallmark Fukuyama deprotection.[1]
-
Setup: Dissolve N-nosylmorpholine (1.0 eq.) in DMF or acetonitrile (~0.2 M).
-
Reaction: Add potassium carbonate (K₂CO₃, 3.0 eq.) followed by thiophenol (2.0 eq.). Stir at room temperature until completion (monitor by TLC, typically 1-3 hours).
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with water and brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the morpholine by column chromatography.
Mechanism of Nosyl Group Cleavage
The mild cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution mechanism, forming a Meisenheimer complex intermediate.
Caption: Mechanism of thiolate-mediated nosyl group deprotection.
Protocol 5: N-Dansylation of Morpholine
-
Setup: Dissolve morpholine (1.0 eq.) in a 1:1 mixture of acetone and water. Add sodium bicarbonate (2.5 eq.).
-
Reaction: Add a solution of dansyl chloride (1.1 eq.) in acetone dropwise while stirring vigorously. Let the reaction proceed at room temperature for 2-4 hours in the dark (dansyl compounds are light-sensitive).[13]
-
Workup: Remove acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Isolation: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the N-dansylmorpholine by column chromatography.
Protocol 6: Deprotection of N-Dansylmorpholine (Reductive)
This protocol is based on general procedures for the reductive cleavage of arenesulfonamides.[12]
-
Setup: In a flame-dried, argon-purged flask, dissolve N-dansylmorpholine (1.0 eq.) in anhydrous THF (~0.1 M).
-
Reaction: Add a freshly prepared solution of samarium(II) iodide (SmI₂, ~3.0 eq., 0.1 M in THF) dropwise at room temperature. Stir until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with diethyl ether or ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting morpholine by appropriate methods.
Conclusion and Strategic Recommendations
The choice of a sulfonamide protecting group for morpholine is a strategic decision that should be dictated by the overall synthetic plan.
-
For Maximum Stability: The Tosyl (Ts) group is the protector of choice when the morpholine nitrogen must withstand a wide array of harsh conditions, including strong acids (in some cases) and various nucleophiles. Its removal, however, requires forcing conditions.
-
For Orthogonality and Mild Cleavage: The Nosyl (Ns) group is unparalleled when a mild and highly selective deprotection is required. Its orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups makes it an invaluable tool in complex, multi-step syntheses.[1] However, its sensitivity to reducing agents must be considered.
-
For Special Applications: The Dansyl (Dans) group offers robust protection akin to the tosyl group but with the added benefit of fluorescence, which can be useful for tracking and quantification. While traditionally removed by hydrolysis, reductive cleavage with agents like SmI₂ provides a milder, non-hydrolytic alternative, expanding its utility in synthetic chemistry.
By understanding the distinct stability profiles and deprotection mechanisms of these sulfonamide groups, researchers can design more efficient, robust, and elegant synthetic routes for the construction of complex morpholine-containing molecules.
References
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MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
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Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602–1603. [Link]
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Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-12. [Link]
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Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett. [Link]
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Wiley Online Library. (2021). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. ChemistryOpen, 10(10), 1013-1017. [Link]
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Shin, A., et al. (2009). Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane in aqueous solution: a mechanistic study and application to the photorepair of cis,syn-cyclobutane thymine photodimer. Chemistry, an Asian Journal, 4(4), 561-73. [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
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Gros, C., & Labouesse, B. (1969). Study of the dansylation reaction of amino acids, peptides and proteins. European Journal of Biochemistry, 7(3), 463-470. [Link]
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Wikipedia. (n.d.). Dansyl amide. [Link]
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National Institutes of Health. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 193. [Link]
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National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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A Comparative Guide to the Structural Validation of 4-Tosylmorpholine Derivatives Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, morpholine and its derivatives represent a cornerstone scaffold, prized for their favorable physicochemical properties and versatile biological activities. The introduction of a tosyl (p-toluenesulfonyl) group onto the morpholine nitrogen atom modulates the electronic and conformational properties of the ring, often influencing biological target engagement. Consequently, unambiguous structural verification of these 4-tosylmorpholine derivatives is a critical step in any synthetic and medicinal chemistry campaign.
This in-depth technical guide, designed from the perspective of a Senior Application Scientist, moves beyond a simple recitation of steps. It delves into the causality behind experimental choices in 2D Nuclear Magnetic Resonance (NMR) spectroscopy, providing a robust framework for the structural validation of 4-tosylmorpholine derivatives. We will explore how a synergistic application of 2D NMR techniques provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity.
The Challenge of 1D NMR and the Power of 2D Correlation Spectroscopy
While 1D ¹H and ¹³C NMR provide initial and crucial insights into the molecular structure, they can present limitations, especially in complex molecules where signal overlap is common.[1] For a molecule like 4-tosylmorpholine, the ¹H NMR spectrum can exhibit overlapping multiplets for the morpholine protons, making definitive assignments challenging. This is where 2D NMR spectroscopy becomes an indispensable tool, offering enhanced structural elucidation capabilities by spreading the NMR information into a second dimension, resolving ambiguities and revealing the intricate network of scalar couplings within the molecule.[2][3]
A Multi-faceted Approach: COSY, HSQC, and HMBC
A comprehensive structural validation of 4-tosylmorpholine derivatives is best achieved through a combination of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[4] It is instrumental in identifying adjacent protons and tracing out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations).[4] It provides a direct link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4] It is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.
The logical workflow for utilizing these techniques is a stepwise process of building up the molecular structure from individual spin systems to the complete, interconnected framework.
C(2)---C(6) | | N(4)----C(5) | Ts
Caption: Key HMBC correlations in 4-tosylmorpholine.
Conclusion: A Robust and Reliable Approach
The synergistic use of COSY, HSQC, and HMBC 2D NMR techniques provides a powerful and self-validating methodology for the structural elucidation of 4-tosylmorpholine derivatives. By systematically analyzing the through-bond correlations, from direct proton-proton and proton-carbon attachments to long-range connectivities, researchers can build an unambiguous and highly reliable picture of the molecular architecture. This rigorous approach is fundamental to ensuring the quality and integrity of chemical entities in drug discovery and development, providing a solid foundation for subsequent biological evaluation.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
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Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]
-
SpectraBase. N-Tosylmorpholine. [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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EPFL. 2D NMR. [Link]
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Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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Ahmed, R. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
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The Morpholine Scaffold in Kinase Inhibition: A Comparative In Vitro Analysis of PI3K Inhibitors
In the landscape of kinase inhibitor discovery, the morpholine moiety has emerged as a privileged scaffold, integral to the pharmacophore of numerous potent and selective inhibitors. This guide provides an in-depth comparison of the in vitro activity of morpholine-based kinase inhibitors, with a particular focus on those targeting the phosphoinositide 3-kinase (PI3K) pathway. We will delve into the experimental data that underpins our understanding of their potency and selectivity, explain the rationale behind the chosen experimental designs, and provide detailed protocols for their evaluation.
The Significance of the Morpholine Ring in Kinase Inhibition
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, offers a unique combination of properties that make it highly attractive for drug design. Its polarity and hydrogen bonding capabilities, conferred by the oxygen and nitrogen atoms, allow for critical interactions within the ATP-binding pocket of kinases. Furthermore, its conformational rigidity can help to pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.
A prime example of a successful morpholine-containing kinase inhibitor is ZSTK474, a pan-Class I PI3K inhibitor.[1] The morpholine groups in ZSTK474 play a crucial role in its binding affinity and selectivity profile. While the initial prompt focused on the 4-tosylmorpholine scaffold, the available literature more broadly supports the importance of the substituted morpholine ring in achieving potent kinase inhibition. We will, therefore, use the well-characterized ZSTK474 and its analogs as a case study to explore the in vitro comparison of morpholine-based kinase inhibitors.
Comparative In Vitro Activity of Morpholine-Based PI3K Inhibitors
The in vitro potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[2] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of ZSTK474 and a related analog against the four Class I PI3K isoforms.
| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kγ (IC50 nM) | PI3Kδ (IC50 nM) | Reference |
| ZSTK474 | 5.0 | 85 | 20.8 | 3.9 | [1] |
| Analog 6b | 3.7 | >1000 | 14.6 | 9.9 | [1] |
Analysis of In Vitro Data:
-
ZSTK474 demonstrates potent, low nanomolar inhibition against all four Class I PI3K isoforms, classifying it as a pan-PI3K inhibitor.[1] Its strongest activity is observed against PI3Kα and PI3Kδ.
-
Analog 6b , a derivative of ZSTK474 where one morpholine ring is replaced by a diethanolamine group, exhibits an interesting shift in selectivity.[1] While retaining high potency against PI3Kα and PI3Kγ, its activity against PI3Kβ is significantly reduced. This highlights how subtle structural modifications to the morpholine-containing scaffold can dramatically alter the isoform selectivity profile. Understanding these structure-activity relationships (SAR) is a cornerstone of rational drug design, enabling the development of inhibitors with desired selectivity to minimize off-target effects.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers, making it a major focus for the development of targeted therapies.[3]
Experimental Protocol: In Vitro PI3K HTRF Assay
To determine the IC50 values of kinase inhibitors, a robust and reproducible in vitro assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used method for studying kinase activity due to its high sensitivity and low background.
Principle of the Assay:
This assay measures the phosphorylation of a biotinylated substrate (e.g., PIP2) by a PI3K enzyme. The product, phosphorylated substrate (e.g., PIP3), is detected by a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a streptavidin-conjugated acceptor (e.g., XL665). When the donor and acceptor are in close proximity (i.e., bound to the same biotinylated-phosphorylated substrate), Förster Resonance Energy Transfer (FRET) occurs, resulting in a specific fluorescent signal. The presence of an inhibitor reduces the amount of phosphorylated product, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the compound in DMSO to create a concentration range that will encompass the expected IC50 value. A common starting point is a 10-point, 3-fold dilution series.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a low-volume 384-well assay plate. Include wells with DMSO only as a no-inhibitor control.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the recombinant PI3K enzyme in an appropriate kinase assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
Prepare a solution of the biotinylated substrate (e.g., biotin-PIP2) in the same kinase assay buffer.
-
-
Kinase Reaction:
-
Add the PI3K enzyme solution to each well of the assay plate containing the test compounds.
-
Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding equilibrium to be reached.
-
Initiate the kinase reaction by adding a solution containing ATP and the biotinylated substrate to each well. The ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear phase.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and streptavidin-XL665).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.
-
Normalize the data to the no-inhibitor (high signal) and no-enzyme (low signal) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The morpholine scaffold is a versatile and valuable component in the design of potent and selective kinase inhibitors. As exemplified by ZSTK474 and its analogs, subtle modifications to this scaffold can lead to significant changes in inhibitory activity and isoform selectivity, providing a powerful tool for medicinal chemists. The in vitro assays described in this guide are fundamental for characterizing the potency of these inhibitors and for driving the iterative process of drug discovery. A thorough understanding of the underlying signaling pathways and the principles of in vitro kinase assays is paramount for researchers in the field of drug development.
References
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National Center for Biotechnology Information. "Half maximal inhibitory concentration (IC50)". PubChem. [Link]
-
An, S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 1-9. [Link]
-
Porta, C., et al. (2014). The PI3K/AKT/mTOR pathway: an emerging target in cancer therapy. La Clinica Terapeutica, 165(2), e125-e129. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]
-
Bonhage, C. P., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114106. [Link]
Sources
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- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-[(4-Methylphenyl)sulphonyl]morpholine
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental phase and into the often-overlooked aspect of chemical waste management. Proper disposal of laboratory reagents is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable research environment. This guide provides an in-depth, scientifically-grounded protocol for the proper disposal of 4-[(4-Methylphenyl)sulphonyl]morpholine (CAS No. 6339-26-0), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
Before delving into disposal procedures, a thorough understanding of the subject compound is paramount. This knowledge informs the risk assessment and dictates the necessary precautions.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅NO₃S | |
| Molecular Weight | 241.31 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Insoluble in water |
Hazard Identification and Classification
The primary hazard associated with this compound is its oral toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:
This classification is crucial as it dictates the minimum safety precautions and the appropriate waste stream for disposal. It is important to note that while it is harmful if ingested, it is not classified as an acutely hazardous waste (P-listed) by the Resource Conservation and Recovery Act (RCRA) in the United States. This distinction significantly influences the disposal protocol.
The Core Directive: Professional Disposal is Non-Negotiable
The cornerstone of responsible chemical waste management for this compound is its collection and disposal by a licensed and certified hazardous waste contractor. This approach ensures compliance with all local, state, and federal regulations and guarantees that the waste is managed in an environmentally sound manner.
Waste Classification
Based on its known hazards, this compound waste is typically classified as a non-RCRA hazardous waste or industrial waste , depending on local regulations. This classification is based on the fact that its primary hazard is toxicity upon ingestion, and it does not typically exhibit characteristics of ignitability, corrosivity, or reactivity as defined by RCRA.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.
dot
Caption: A streamlined workflow for the proper disposal of this compound.
1. Waste Segregation:
-
Immediately upon generation, segregate all waste containing this compound from other waste streams. This includes pure, unused compound, contaminated personal protective equipment (PPE), and any solutions or mixtures.
-
Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity.
3. Labeling:
-
Proper labeling is a critical and legally mandated step. The label must be clear, legible, and securely affixed to the container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6339-26-0"
-
The primary hazard: "Toxic" or "Harmful if Swallowed"
-
The date of accumulation (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or lab.
-
4. Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin to catch any potential leaks.
-
Ensure the storage area is well-ventilated.
5. Documentation and Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste manifest or an online request form.
-
Provide accurate and complete information about the waste to the EHS department or the licensed waste contractor.
In-Lab Treatment: A Word of Caution
While the primary recommendation is disposal via a licensed contractor, it is valuable for the scientific community to understand the chemical nature of the compound and potential degradation pathways. However, attempting in-lab neutralization or degradation of this compound is not recommended as a routine disposal method for the following reasons:
-
Lack of Validated Protocols: There are no widely published and validated laboratory-scale protocols for the complete and safe degradation of this specific compound.
-
Potential for Hazardous Byproducts: Incomplete reactions or unforeseen side reactions could generate byproducts with unknown toxicity or hazards.
-
Regulatory Compliance: In many jurisdictions, on-site treatment of hazardous waste requires specific permits and is heavily regulated.
Theoretical Degradation Pathways for Sulfonamides
For academic and research purposes, it is useful to be aware of the general chemical behavior of the sulfonamide functional group.
-
Hydrolysis: Sulfonamides are generally resistant to hydrolysis under neutral conditions.[4] Hydrolysis can be achieved under strongly acidic or basic conditions, often requiring elevated temperatures. However, these harsh conditions can present their own safety hazards and are not practical for routine disposal.
-
Oxidation: Advanced oxidation processes (AOPs), such as using Fenton's reagent or UV/persulfate, have been shown to degrade sulfonamides in wastewater treatment.[5] These methods are complex, require specialized equipment, and are not suitable for a standard laboratory bench.
-
Biodegradation: Some microorganisms are capable of degrading sulfonamides.[6][7][8][9] However, the specific biodegradability of this compound is not well-documented, and relying on biodegradation in a laboratory setting is not a controlled or reliable disposal method.
dot
Caption: Decision-making flowchart for in-lab treatment of this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Small Spills (Solid):
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor and the institution's EHS department.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a straightforward process when guided by the principles of safety, regulatory compliance, and environmental responsibility. By adhering to the core directive of professional disposal through a licensed contractor and following the detailed protocols outlined in this guide, researchers can ensure they are not only advancing scientific knowledge but also fostering a culture of safety and sustainability within their laboratories.
References
-
PubChem. (n.d.). 4-((4-Methylphenyl)sulphonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
- Ricken, B., Fellmann, O., & Kohler, H. P. E. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
- Yang, C., et al. (2017). Biodegradation of sulfamethazine by activated sludge: Lab-scale study. Environmental Science and Pollution Research, 24(12), 11485–11494.
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
- Gao, Y., et al. (2020). Oxidation of sulfonamides by ferrate(VI): Reaction kinetics, transformation byproducts and toxicity assesment. Journal of Environmental Management, 260, 109927.
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
- Reis, A. C., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Hydrolysis of sulphonamides in aqueous solutions. Environmental science & technology, 38(18), 4849–4855.
- Fan, S., et al. (2020). Biodegradation of Amoxicillin, Tetracyclines and Sulfonamides in Wastewater Sludge.
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A Researcher's Comprehensive Guide to the Safe Handling of 4-[(4-Methylphenyl)sulphonyl]morpholine
This guide provides essential safety and logistical information for the handling and disposal of 4-[(4-Methylphenyl)sulphonyl]morpholine (CAS No. 6339-26-0). As laboratory professionals, it is our responsibility to approach every chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This document moves beyond generic advice to offer a detailed operational plan, grounded in established safety protocols and scientific principles, to ensure the well-being of researchers and the integrity of your work.
Immediate Safety Briefing: Understanding the Core Hazards
Before handling this compound, it is crucial to recognize its primary hazard classifications. The primary and immediate concern is its acute oral toxicity.[1][2][3] While comprehensive toxicological data for this specific compound is limited, its classification warrants careful handling to prevent ingestion.[2] Furthermore, based on its chemical structure and data from related compounds, prudence dictates treating it as a potential skin and eye irritant.[1][4]
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Potential Irritant | - | Warning | Assumed based on related compounds and general chemical safety principles[1][4] |
This table summarizes the known and potential hazards of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk assessment for typical laboratory-scale operations.
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn if there is any risk of splashing during weighing, dissolution, or transfer.
Skin Protection:
-
Gloves: Due to the absence of specific chemical resistance data for this compound, glove selection is based on data for morpholine, a structurally related compound.[5][6] For incidental splash protection, nitrile gloves are a suitable choice.[5] For more prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[5][6] Always inspect gloves for any signs of degradation or perforation before use.
| Glove Material | Resistance to Morpholine | Recommended Use Case |
| Nitrile | Good[5] | Incidental splash protection, routine handling of small quantities. |
| Neoprene | Very Good[5][6] | Extended handling, spill cleanup. |
| Butyl Rubber | Very Good[6] | Extended handling, spill cleanup. |
This table provides a comparative guide for glove selection based on data for the related compound, morpholine.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory to protect skin and personal clothing. Ensure it is fully buttoned.
Respiratory Protection:
-
Under standard laboratory conditions with adequate ventilation (e.g., working in a certified chemical fume hood), respiratory protection is not typically required. If there is a potential for aerosolization of the solid compound and engineering controls are not available, a NIOSH-approved N95 respirator should be used.
Proper sequencing is critical to prevent cross-contamination.
A diagram illustrating the correct sequence for putting on and taking off Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation or ingestion.
-
Use a dedicated, clean spatula and weighing vessel.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
After weighing, securely close the primary container.
Decontamination of Equipment:
-
Given its predicted low water solubility, initial decontamination of glassware and equipment should involve rinsing with an appropriate organic solvent (e.g., ethanol or acetone) in a designated waste container.
-
Following the solvent rinse, wash with soap and warm water.
-
For surfaces, a solution containing a surfactant, such as sodium dodecyl sulfate (SDS), with isopropyl alcohol can be effective for removing residues.[7][8][9]
Emergency Procedures: Spill and Exposure Response
Spill Response: In the event of a spill, remain calm and follow these steps.
A logical workflow for responding to a solid chemical spill.
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including neoprene or butyl rubber gloves, chemical splash goggles, and your lab coat.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect: Carefully sweep the contaminated absorbent material into a designated, sealable waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. If necessary, a subsequent wipe with a cloth dampened with ethanol or acetone can be used, followed by a final soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, absorbent materials, and rinsates, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste (Rinsates): Collect in a separate, clearly labeled, sealed container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these detailed procedures, you can confidently and safely handle this compound, ensuring a secure research environment for yourself and your colleagues.
References
- Protective Glove Chemical Resistance Chart. (n.d.).
-
PubChem. (n.d.). 4-((4-Methylphenyl)sulphonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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- OSHA Glove Selection Chart. (n.d.). Occupational Safety and Health Administration.
- Ansell. (n.d.). Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves.
- Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts.
- Microflex. (n.d.). The following chemical resistance ratings are based on published research data. Duke Safety.
-
PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
- PubChemLite. (n.d.). This compound (C11H15NO3S).
- SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.
- Chemical Resistance of Gloves.pdf. (n.d.).
- Chemical Label for this compound. (n.d.).
- Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety.
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PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2015). Evaluation of decontamination efficacy of cleaning solutions on stainless steel and glass surfaces contaminated by 10 antineoplastic agents. Retrieved from [Link]
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75th Annual Meeting of the Division of Fluid Dynamics. (2022, November 22). Decontamination of porous surfaces. Retrieved from [Link]
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PubMed. (2019, January 18). Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. Retrieved from [Link]
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PubMed. (2015, March 10). Cleaning Efficiencies of Three Cleaning Agents on Four Different Surfaces after Contamination by Gemcitabine and 5-fluorouracile. Retrieved from [Link]
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Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis. YouTube. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-(4-methylphenyl)morpholine. Retrieved from [Link]
-
Khan Academy. (n.d.). Hydrolysis. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
